5-Bromo-4-fluoro-2-methoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGABDLQAULCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxyaniline
Section 1: Introduction and Strategic Importance
5-Bromo-4-fluoro-2-methoxyaniline is a polysubstituted aromatic amine that serves as a highly versatile building block in modern organic synthesis. Its strategic importance is primarily rooted in the fields of medicinal chemistry and materials science, where the unique interplay of its functional groups—an amine, a methoxy ether, and two distinct halogens (bromine and fluorine)—offers a powerful platform for molecular design and functionalization.
The presence of fluorine is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] Simultaneously, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular frameworks.[1][2][3] The aniline and methoxy groups further influence the electronic landscape of the molecule, directing regioselectivity in subsequent reactions and providing sites for further modification. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols for its characterization and application.
Section 2: Core Physicochemical Characteristics
The utility of a chemical intermediate is defined by its fundamental properties. This section details the known and predicted characteristics of this compound.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1397237-98-7 | |
| Chemical Formula | C₇H₇BrFNO | |
| Molecular Weight | 220.04 g/mol | Calculated |
| Appearance | Solid (predicted based on related isomers) | - |
| Melting Point | Data not available in public databases | - |
| Boiling Point | Data not available in public databases | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | - |
Molecular Structure and Electronic Effects
The aniline ring is substituted with four distinct groups, each contributing to the molecule's overall reactivity:
-
Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to its +R (resonance) effect. It is also a site of basicity.
-
Methoxy Group (-OCH₃): An activating, ortho-, para-directing group, also through a +R effect.
-
Fluorine Atom (-F): Exhibits a dual electronic nature. It is strongly electron-withdrawing via its -I (inductive) effect but also weakly electron-donating through a +R effect. Overall, it is deactivating but ortho-, para-directing.
-
Bromine Atom (-Br): Similar to fluorine, it is deactivating via a -I effect and ortho-, para-directing due to its +R effect. It serves as an excellent leaving group in metal-catalyzed coupling reactions.
The interplay of these effects governs the molecule's nucleophilicity, electrophilicity, and the regioselectivity of further substitutions.
Acidity and Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter. Compared to aniline itself, the basicity of this compound is expected to be reduced due to the electron-withdrawing inductive effects of the fluorine and bromine atoms. Conversely, the methoxy group's electron-donating resonance effect slightly increases electron density on the ring, partially offsetting the halogens' influence. The precise pKa value requires experimental determination but is crucial for predicting its behavior in acid-base reactions and for developing purification strategies.
Section 3: Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact isomer are not widely published, this section outlines the expected spectral characteristics based on its structure and provides standard protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.
-
Aromatic Protons (2H): Two signals in the 6.5-7.5 ppm range, appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
-
Amine Protons (2H): A broad singlet, typically in the 3.5-4.5 ppm range, whose chemical shift is sensitive to solvent and concentration.
-
Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm.
-
-
¹³C NMR: The spectrum should display 7 distinct signals for the 7 carbon atoms due to the molecule's asymmetry. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands include:
-
N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₃).
-
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretching (Ether): A strong, characteristic band around 1200-1250 cm⁻¹ (aryl alkyl ether).
-
C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ range.
-
C-Br Stretching: A signal in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic signature of bromine. Two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides unambiguous confirmation of the presence of a single bromine atom.
Section 4: Chemical Reactivity and Synthetic Applications
The physicochemical properties of this compound dictate its utility as a synthetic intermediate. Its structure offers multiple, regiochemically distinct sites for modification.
Caption: Key reactive sites and corresponding synthetic transformations for this compound.
-
Reactions at the Amino Group: The nucleophilic amine readily undergoes acylation to form amides, alkylation, and diazotization to produce diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups.
-
Reactions at the Bromine Atom: This site is the molecule's primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, making it invaluable for building molecular complexity.[2][3]
-
Electrophilic Aromatic Substitution: The powerful activating effects of the amine and methoxy groups dominate, directing incoming electrophiles to the remaining open position on the ring. The specific outcome will depend on the reaction conditions and the nature of the electrophile.
Section 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols are mandatory. While specific toxicological data for this isomer is limited, data from closely related bromo- and fluoro-anilines suggest the following precautions.
-
Hazards: Based on related compounds like 4-bromo-2-methoxyaniline, this substance should be considered harmful if swallowed (Acute Toxicity, Oral) and may cause an allergic skin reaction.[4] It should be handled as a potential irritant to the eyes, skin, and respiratory system.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6] All handling of solids should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8]
Section 6: Experimental Protocols
The following protocols describe fundamental procedures for characterizing this compound. These methods are designed to be self-validating and are standard practice in synthetic and analytical chemistry.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a crucial indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline (CAS 330794-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluoro-2-methoxyaniline, with CAS number 330794-03-1, is a substituted aniline that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, possessing bromo, fluoro, and methoxy groups on the aniline core, makes it a versatile building block for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its known hazards, and its applications in chemical synthesis.
Physicochemical and Spectroscopic Properties
The unique substitution pattern on the aromatic ring of 4-Bromo-5-fluoro-2-methoxyaniline imparts specific physicochemical properties that are crucial for its reactivity and handling.
| Property | Value | Source |
| CAS Number | 330794-03-1 | [1] |
| Molecular Formula | C₇H₇BrFNO | [1] |
| Molecular Weight | 220.04 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| DOT Classification | Toxic solids, organic, n.o.s. | [1] |
| Hazard Class | 6.1 | [1] |
| Packing Group | III | [1] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the amine protons. The coupling patterns of the aromatic protons would provide definitive information about their substitution pattern.
-
¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O, C-F, and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
A specific, detailed synthesis for 4-Bromo-5-fluoro-2-methoxyaniline is not widely published in readily accessible literature, which is common for specialized chemical intermediates. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles, starting from a commercially available precursor. A likely precursor is 3-fluoro-4-methoxyaniline. The synthesis would involve a regioselective bromination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxyaniline.
Detailed Experimental Protocol
Step 1: Regioselective Bromination of 3-Fluoro-4-methoxyaniline
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-methoxyaniline (1 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile and add it dropwise to the cooled solution of the aniline over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Bromo-5-fluoro-2-methoxyaniline.
Hazards and Safety Information
4-Bromo-5-fluoro-2-methoxyaniline is classified as a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
If inhaled, move to fresh air and seek medical attention.
-
If swallowed, seek immediate medical attention.
Applications in Organic Synthesis
The primary utility of 4-Bromo-5-fluoro-2-methoxyaniline lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.
Key Reaction Chemistries
Caption: Potential reaction pathways for 4-Bromo-5-fluoro-2-methoxyaniline.
-
Reactions at the Amine Group: The primary amine group is a versatile functional handle for N-alkylation, N-arylation, and acylation reactions to introduce various substituents. It can also undergo diazotization to be converted into other functional groups.
-
Cross-Coupling Reactions: The bromo substituent is well-suited for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than with more activated systems.
The strategic combination of these reactions allows for the construction of a diverse array of complex molecules with potential applications in drug discovery and materials science. For instance, substituted anilines are common precursors in the synthesis of various kinase inhibitors and other targeted therapeutics.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a valuable and versatile chemical intermediate. While not an end-product with direct biological applications, its utility in the synthesis of complex organic molecules makes it a crucial tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
The Strategic Imperative of Fluorinated Anilines in Modern Drug Discovery
An In-Depth Technical Guide:
A Senior Application Scientist's Perspective on Leveraging Unique Physicochemical Properties for Superior Pharmacological Outcomes
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 40% of new pharmaceuticals containing this unique halogen.[1] Within the vast landscape of fluorinated motifs, the fluorinated aniline scaffold holds a position of particular privilege. This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated anilines in drug discovery. We will dissect the fundamental physicochemical principles governing their utility, from profound modulations of basicity (pKa) and lipophilicity to the enhancement of metabolic stability and the establishment of critical drug-target interactions. This analysis is grounded in field-proven insights, detailing synthetic strategies, providing actionable experimental protocols, and examining authoritative case studies where the fluorinated aniline moiety was decisive in achieving clinical success. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this powerful structural motif.
The Foundational Synergy: Why Fluorine and Aniline?
The utility of the fluorinated aniline scaffold is not merely additive; it is a synergistic interplay between the properties of the fluorine atom and the aniline core.
-
The Power of Fluorine: As the most electronegative element, fluorine's introduction into an organic molecule is a subtle change with profound consequences.[2][3] It can enhance metabolic stability, modulate acidity and lipophilicity, alter molecular conformation, and improve membrane permeability.[2][4][5] These effects are not guaranteed improvements but are powerful tools for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
The Versatility of the Aniline Scaffold: The aniline motif is a common feature in bioactive molecules. Its amino group can act as a crucial hydrogen bond donor, and the aromatic ring provides a platform for pi-stacking interactions with biological targets. Furthermore, it serves as a versatile synthetic handle for further molecular elaboration. However, unsubstituted anilines often suffer from rapid metabolic oxidation, leading to poor pharmacokinetic profiles and potential toxicity.[6][7]
The combination—a fluorinated aniline—leverages the synthetic utility and pharmacophoric features of the aniline while using fluorine to mitigate its inherent liabilities and introduce advantageous new properties.
Core Physicochemical Impact of Fluorination on the Aniline Moiety
The decision to incorporate a fluorinated aniline is driven by the chemist's need to solve specific molecular challenges. The primary modulations achieved are in pKa, metabolic stability, and lipophilicity.
pKa Modulation: A Game-Changer for Target Engagement and Bioavailability
The most dramatic and predictable effect of adding fluorine to an aniline ring is the reduction of the amino group's basicity (pKa).
Causality: Fluorine's intense inductive electron-withdrawing effect pulls electron density from the aromatic ring. This delocalization reduces the availability of the nitrogen's lone pair for protonation, thereby decreasing the basicity of the amine.[8][9][10] The position and number of fluorine atoms allow for precise tuning of this effect.
This pKa reduction is a critical tool. Many drug targets, such as kinases, have binding pockets that require a specific protonation state for optimal interaction. By lowering the pKa, a fluorinated aniline can ensure the molecule is in the desired neutral state at physiological pH, enhancing cell permeability and target engagement. Conversely, for other targets, a lower pKa might reduce off-target ionic interactions, improving selectivity.[11][12]
Table 1: Impact of Fluorination on the pKa of Aniline
| Compound | Substitution Pattern | pKa | Change from Aniline |
| Aniline | Unsubstituted | 4.60 | N/A |
| 4-Fluoroaniline | para-F | 4.65 | +0.05 |
| 3-Fluoroaniline | meta-F | 3.51 | -1.09 |
| 2-Fluoroaniline | ortho-F | 3.21 | -1.39 |
| 4-(Trifluoromethyl)aniline | para-CF3 | 3.50 | -1.10 |
| 2,6-Difluoroaniline | di-ortho-F | ~0.5 | ~-4.1 |
Note: pKa values are approximate and can vary with measurement conditions. Data compiled from various chemical data sources.
Caption: Impact of ortho-fluorine substitution on the basicity of aniline.
Enhancing Metabolic Stability: Blocking CYP450 Oxidation
A primary liability of the aniline scaffold is its susceptibility to oxidation by Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich para-position.[13][14] This metabolic "soft spot" can lead to rapid clearance and the formation of reactive metabolites.
Causality: Placing a fluorine atom at a metabolically vulnerable position physically blocks the site from enzymatic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to homolytic cleavage under physiological conditions.[15][16][17] Therefore, the CYP450-mediated hydroxylation is prevented, extending the drug's half-life and improving its oral bioavailability.[2][18]
Caption: Fluorine-mediated metabolic blocking of aniline oxidation.
Synthetic Strategies for Accessing Fluorinated Anilines
The accessibility of fluorinated anilines is critical for their use in discovery campaigns. Strategies range from using fluorinated building blocks to late-stage fluorination techniques.
Building Block Approach
The most common method involves starting with a commercially available fluoro- or trifluoromethyl-substituted aromatic compound. A typical sequence is the nitration of a fluorinated benzene derivative followed by the reduction of the nitro group to an amine.
Workflow Example: Synthesis of 4-Fluoro-2-nitroaniline
-
Nitration: 1,3-Difluorobenzene is regioselectively nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-difluoronitrobenzene.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro-activated fluorine at the 4-position is displaced with ammonia to give 4-fluoro-2-nitroaniline.
-
Reduction (if final product is the diamine): The nitro group can then be reduced, for example, by catalytic hydrogenation, to yield the corresponding diamine.
Advanced & Late-Stage Fluorination
Modern methods focus on introducing fluorine at later stages of a synthetic sequence, which is highly valuable for structure-activity relationship (SAR) studies. This can involve electrophilic fluorination reagents or transition-metal-catalyzed methods.[19][20]
Caption: A representative synthetic workflow for a fluorinated aniline.
Protocol: Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative
This protocol describes a modern, two-step approach to synthesize a valuable ortho-OCF₃ aniline building block, adapted from documented procedures.[21][22][23] This method highlights the use of specialized fluorinating reagents for challenging transformations.
Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
Setup: To a 50 mL round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 0.1 equiv).
-
Solvent Addition: Add anhydrous chloroform (CHCl₃) to create a 0.2 M solution.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
Causality: The Togni reagent acts as an electrophilic source of the "CF₃" group, which is directed to the oxygen of the N-hydroxyacetamide precursor. The catalytic base facilitates the reaction.
-
Step 2: Intramolecular OCF₃ Migration
-
Setup: Place the purified intermediate from Step 1 (1.0 equiv) into a sealed pressure vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add nitromethane (MeNO₂) to create a 1.0 M solution.
-
Reaction: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 20 hours. Caution: This step must be performed behind a safety shield.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo.
-
Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
-
Causality: The thermal conditions induce a rearrangement where the -OCF₃ group migrates from the nitrogen atom to the adjacent ortho position on the aromatic ring, a challenging transformation made possible by this specific precursor design.
-
Case Studies: Fluorinated Anilines in FDA-Approved Drugs
The true measure of a chemical motif's value is its successful application in clinically approved therapeutics.
Table 2: Selected FDA-Approved Drugs Featuring a Fluorinated Aniline Moiety
| Drug Name | Therapeutic Area | Role of the Fluorinated Aniline Moiety |
| Ibrutinib | Oncology (BTK Inhibitor) | The fluorophenyl group enhances binding affinity and contributes to a favorable pharmacokinetic profile.[2] |
| Ezetimibe | Cardiovascular (Cholesterol Absorption Inhibitor) | The para-fluorophenyl group increases lipophilicity, which improves intestinal absorption and metabolic stability.[2] |
| Fluoxetine | CNS (SSRI Antidepressant) | The trifluoromethyl group on the phenoxy ring (derived from a trifluoromethyl aniline precursor) is crucial for its selective serotonin reuptake inhibition and metabolic stability.[18] |
| Enasidenib | Oncology (IDH2 Inhibitor) | The difluoroaniline moiety is a key component of the pharmacophore, engaging in critical interactions within the enzyme's active site and providing metabolic stability.[24] |
Deep Dive: Ibrutinib (Imbruvica)
Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used to treat certain cancers. Its structure features a 4-phenoxyphenylamine core, where one of the phenyl rings is a 4-fluoroaniline derivative in practice. The strategic placement of fluorine was critical. Early non-fluorinated analogs suffered from poor metabolic stability and lower potency. The introduction of the fluorine atom on the aniline-linked phenyl ring served two key purposes:
-
Metabolic Shielding: It blocked a potential site of oxidative metabolism, contributing to a better pharmacokinetic profile suitable for once-daily dosing.
-
Enhanced Binding: The electronic perturbation caused by the fluorine atom subtly altered the conformation and electronic nature of the scaffold, leading to improved binding affinity for the BTK active site.[2]
Fluorinated Anilines as Bioisosteres
Bioisosterism—the replacement of a chemical group with another that retains similar biological activity but has different physical properties—is a powerful strategy in drug design.[25][26] Fluorinated anilines are excellent bioisosteres for their non-fluorinated counterparts.
Problem: A lead compound contains an aniline that is critical for activity but is a metabolic liability. Solution: Replacing the aniline with a fluoroaniline (e.g., 4-fluoroaniline) can block the problematic metabolism while preserving the essential hydrogen-bond donating capability and overall shape, thus maintaining or even improving potency.[6][27] This is a common and effective move in lead optimization campaigns.
Challenges and Future Directions
While highly effective, the use of fluorinated anilines is not without considerations. The extreme stability of the C-F bond can lead to concerns about environmental persistence.[1] Additionally, in rare cases, metabolic C-F bond cleavage can occur, potentially releasing fluoride ions or leading to reactive intermediates, though this is less common for aromatic C-F bonds compared to aliphatic ones.[17][28][29]
The future of this field lies in the continued development of novel, late-stage fluorination and fluoroalkylation methods that allow for more diverse and regioselective introductions of fluorine onto the aniline scaffold.[19][30] This will expand the accessible chemical space and enable chemists to address increasingly complex drug design challenges with even greater precision.
Conclusion
Fluorinated anilines represent a powerful and validated structural class in drug discovery. Their value stems from the predictable and tunable modulation of key physicochemical properties—most notably pKa and metabolic stability. By understanding the underlying causality of these effects and leveraging modern synthetic methods, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles, enhanced target affinity, and greater selectivity. The numerous successful clinical candidates and marketed drugs that incorporate this moiety are a testament to its strategic importance and guarantee its continued prominence in the development of future medicines.
References
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- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaleras.com [journaleras.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 25. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 30. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemoselective Reactivity of 5-Bromo-4-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Bromo-4-fluoro-2-methoxyaniline is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aniline moiety on a methoxy-activated benzene ring, allows for a range of selective chemical transformations. This in-depth guide provides a comprehensive analysis of the differential reactivity of the bromine and fluorine sites, enabling researchers to strategically design synthetic routes for the construction of complex molecular architectures. We will delve into the electronic and steric factors governing this selectivity and provide field-proven insights into key reaction classes, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange.
Introduction: A Molecule of Strategic Importance
This compound is a key intermediate in the synthesis of a variety of high-value compounds, including pharmacologically active agents. Its utility stems from the presence of multiple, orthogonally reactive functional groups. The ability to selectively address the C-Br bond, the C-F bond, or the amino group opens up a vast chemical space for drug discovery and the development of novel materials.
The reactivity of this molecule is governed by a delicate interplay of electronic and steric effects imparted by its substituents:
-
Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic substitution through resonance effects.[1][2][3] They are ortho, para-directing.
-
Halogen (-Br, -F) Substituents: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of their ability to donate electron density through resonance.[1][2]
This combination of activating and deactivating groups, along with the inherent differences in the reactivity of bromine and fluorine, allows for a high degree of chemoselectivity in various transformations.
The Dichotomy of Halogen Reactivity: A Tale of Two Sites
The primary focus of this guide is the differential reactivity of the bromine and fluorine substituents. The key to unlocking the synthetic potential of this compound lies in understanding which reaction conditions favor transformation at which halogen.
The Bromine Site: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The carbon-bromine bond is the more reactive site in palladium-catalyzed cross-coupling reactions. This is a consequence of the C-Br bond being weaker than the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[4][5]
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the bromine position to introduce a variety of aryl, heteroaryl, or vinyl groups.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond
| Parameter | Condition | Rationale & Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for simple couplings. For more challenging substrates, catalysts with more specialized ligands like dppf are employed.[6][7] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, improving reaction efficiency.[5][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is typically used to activate the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80-110 °C | Heating is generally required to drive the catalytic cycle. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a mixture of dioxane and water (4:1) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
The reaction mixture is heated to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Selectivity
Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[9][10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of this compound to introduce a wide range of primary and secondary amines.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Bond
| Parameter | Condition | Rationale & Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium sources for Buchwald-Hartwig amination. |
| Ligand | BINAP, Xantphos, RuPhos | The choice of ligand is crucial and often depends on the specific amine being coupled. Bulky, electron-rich ligands are generally preferred.[9][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Elevated temperatures are usually necessary to drive the reaction to completion. |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 100-110 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, it is cooled, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Selectivity
Caption: Selective Buchwald-Hartwig amination at the C-Br bond.
The Fluorine Site: A Target for Nucleophilic Aromatic Substitution (SNAr)
The carbon-fluorine bond in this compound is the preferred site for nucleophilic aromatic substitution (SNAr). This is because fluorine is a better leaving group than bromine in SNAr reactions, a trend opposite to that observed in palladium-catalyzed couplings. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.[12][13]
The aromatic ring is activated towards SNAr by the electron-withdrawing nature of the halogens, although this is somewhat counteracted by the electron-donating amino and methoxy groups.
Table 3: Representative Conditions for Selective SNAr at the C-F Bond
| Parameter | Condition | Rationale & Insights |
| Nucleophile | Alkoxides (e.g., NaOMe), Amines, Thiols | A wide range of nucleophiles can be employed. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | A base is often required to deprotonate the nucleophile or to act as an acid scavenger. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[14][15] |
| Temperature | 80-150 °C | Elevated temperatures are typically necessary to overcome the activation energy of the reaction. |
Experimental Protocol: Selective Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO) is added the nucleophile (1.5-2.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
The reaction mixture is heated to 100-140 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Diagram 3: SNAr Selectivity
Caption: Selective nucleophilic aromatic substitution at the C-F bond.
Metal-Halogen Exchange: Activating the Bromine Site for Nucleophilic Reactivity
Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species.[16][17] In the case of this compound, this reaction occurs preferentially at the C-Br bond due to the greater lability of bromine compared to fluorine. This transformation effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.
The resulting aryllithium or Grignard reagent can be trapped with a variety of electrophiles to introduce new functional groups.
Table 4: Representative Conditions for Selective Metal-Halogen Exchange at the C-Br Bond
| Parameter | Condition | Rationale & Insights |
| Reagent | n-BuLi, s-BuLi, t-BuLi, i-PrMgCl·LiCl | Alkyllithium reagents are commonly used. Grignard reagents can also be effective, sometimes offering better functional group tolerance.[1][18] |
| Solvent | THF, Diethyl ether | Anhydrous ethereal solvents are essential to prevent quenching of the highly basic organometallic intermediate. |
| Temperature | -78 °C to -40 °C | Low temperatures are critical to prevent side reactions, such as decomposition or reaction with other functional groups in the molecule.[19] |
| Electrophile | CO₂, Aldehydes, Ketones, Alkyl halides, etc. | A wide range of electrophiles can be used to quench the organometallic intermediate. |
Experimental Protocol: Selective Metal-Halogen Exchange and Electrophilic Quench
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise.
-
The mixture is stirred at -78 °C for a short period (e.g., 15-30 minutes) to allow for the metal-halogen exchange to occur.
-
The desired electrophile (1.2 equiv) is then added at -78 °C.
-
The reaction is allowed to warm slowly to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Diagram 4: Metal-Halogen Exchange and Electrophilic Quench
Caption: Selective metal-halogen exchange at the C-Br bond followed by electrophilic quench.
Conclusion: A Roadmap for Strategic Synthesis
The chemoselective functionalization of this compound offers a powerful platform for the synthesis of diverse and complex molecules. By carefully selecting the reaction type and conditions, researchers can selectively target either the bromine or the fluorine substituent, enabling a stepwise and controlled elaboration of the molecular scaffold. The principles and protocols outlined in this guide provide a solid foundation for leveraging the unique reactivity of this valuable building block in drug discovery and materials science endeavors.
References
- 1. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. ias.ac.in [ias.ac.in]
- 18. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. joss.tcnj.edu [joss.tcnj.edu]
A Guide to the Safe Handling of 5-Bromo-4-fluoro-2-methoxyaniline for Advanced Research
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 5-Bromo-4-fluoro-2-methoxyaniline (CAS No. 1393442-47-8). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to instill a deep, causation-based understanding of the requisite safety protocols. As a substituted halogenated aniline, this compound is a valuable intermediate in organic synthesis, but its structural motifs also necessitate a rigorous and informed approach to laboratory safety.
The Compound Profile: Understanding the Inherent Risks
This compound is a poly-substituted aromatic amine. Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of its functional groups: the aniline for amide bond formation or diazotization, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the electron-withdrawing fluorine atom which can influence reaction pathways and molecular properties.
However, the very features that make it synthetically valuable also define its hazard profile. Halogenated anilines as a class are known for their potential toxicity. The primary risks are associated with acute toxicity upon ingestion, dermal contact, or inhalation, as well as potential for skin and eye irritation.
Table 1: GHS Classification and Hazard Statements (Based on Analogue Data)[1]
| Hazard Class | Category | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
The Core of Safety: A Risk-Based Handling Workflow
Effective safety is not a checklist but a dynamic workflow. It begins before the container is opened and ends only when all waste is properly disposed of. The following diagram illustrates the critical decision points and actions for a researcher handling this compound.
Caption: A logical workflow for handling hazardous chemical intermediates.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of "As Low As Reasonably Practicable" (ALARP) dictates the hierarchy of controls. Reliance on PPE is the final line of defense, preceded by robust engineering and administrative controls.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reactions, must be performed inside a certified chemical fume hood.[1][2] This is the primary control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[1]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of toxicity and irritation.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][3] A face shield should be considered if there is a significant risk of splashes.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[1] Always wash hands thoroughly after removing gloves.[2]
-
Lab Coat: A full-sleeved, buttoned lab coat is mandatory to protect skin and clothing.
-
-
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls fail or during a large-scale spill cleanup where dust or aerosol generation is unavoidable, a full-face respirator with appropriate cartridges should be used.[1][4]
Handling, Storage, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][2] Keep it away from incompatible materials and foodstuff containers.[1][2] An inert atmosphere (e.g., under argon or nitrogen) can be beneficial for long-term storage to prevent potential degradation.[5]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids, which can react exothermically or degrade the compound.[3]
-
Safe Handling Practices:
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the consequences of an accidental exposure or release.
Table 2: First-Aid Measures[1][3]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent the spill from entering drains or waterways.
-
Clean-up: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3] Use spark-proof tools if a flammable solvent is present.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of how this compound might be used in a common C-C bond-forming reaction. The causality for each step is explained to reinforce the link between theory and safe practice.
Objective: To synthesize 5-Aryl-4-fluoro-2-methoxyaniline.
Caption: Step-by-step workflow for a typical cross-coupling reaction.
Step-by-Step Methodology & Rationale
-
Inert Atmosphere Setup (Causality: Catalyst Stability): Assemble a round-bottom flask with a magnetic stir bar and a condenser in the fume hood. Purge the system with an inert gas (Nitrogen or Argon). This is critical because Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive state.
-
Reagent Addition (Causality: Stoichiometry and Safety): To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, 2-3 eq). Handling these solids in an inert atmosphere glovebox or quickly under a positive flow of inert gas minimizes exposure and side reactions. The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent Addition (Causality: Solubility and Reaction Rate): Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen. The solvent system is chosen to dissolve both the organic and inorganic reagents.
-
Heating (Causality: Activation Energy): Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The thermal energy overcomes the activation energy barrier for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Monitoring (Causality: Reaction Endpoint): Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up (Causality: Isolation and Purification): Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Causality: Purity): Purify the crude product using flash column chromatography on silica gel to obtain the pure 5-Aryl-4-fluoro-2-methoxyaniline.
Disposal Considerations
Chemical waste must be handled in accordance with institutional, local, and national regulations.
-
Waste Segregation: All waste containing this compound, including reaction residues and contaminated materials (gloves, paper towels), must be collected in a clearly labeled, sealed container for halogenated organic waste .
-
Disposal: The waste container should be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[3]
By integrating a deep understanding of the chemical's properties with a structured, risk-based workflow, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
Methodological & Application
Synthetic Routes for 5-Bromo-4-fluoro-2-methoxyaniline: An Application Note and Protocol Guide
Introduction
5-Bromo-4-fluoro-2-methoxyaniline is a key building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring electron-donating and electron-withdrawing groups, renders it a versatile precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. This application note provides detailed protocols for two distinct and reliable synthetic routes to this valuable compound, designed to be accessible to researchers and scientists in both academic and industrial settings.
The presented methodologies are selected to offer a balance between efficiency, scalability, and the availability of starting materials. Each protocol is accompanied by mechanistic insights and justifications for the experimental choices, ensuring a thorough understanding of the underlying chemistry.
Route 1: Regioselective Bromination via a Protection-Deprotection Strategy
This route is often the preferred method due to its directness and generally high yields. It commences with the commercially available 4-fluoro-2-methoxyaniline and employs a protection-bromination-deprotection sequence to ensure the regioselective installation of the bromine atom at the C5 position. The initial protection of the highly activating amino group as an acetamide is crucial to prevent polysubstitution and direct the bromination to the desired position.
Mechanistic Rationale
The amino group of an aniline is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct bromination of 4-fluoro-2-methoxyaniline would likely lead to a mixture of products, including di- and tri-brominated species. By converting the amino group to an acetamide, its activating effect is attenuated. The bulky acetyl group also provides steric hindrance at the ortho positions, further favoring electrophilic attack at the less hindered para position relative to the amide (C5).
Experimental Workflow
Introduction: The Strategic Value of 5-Bromo-4-fluoro-2-methoxyaniline in Modern Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-4-fluoro-2-methoxyaniline in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, a testament to its power in forging carbon-carbon bonds. Its impact was formally recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, including Akira Suzuki.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science industries for its mild conditions, functional group tolerance, and the stability of its reagents.[3][4]
Within the vast arsenal of building blocks available to synthetic chemists, this compound emerges as a particularly valuable substrate. Its unique substitution pattern—an electron-rich aniline bearing a bromine for coupling, a fluorine for electronic modulation, and a methoxy group—makes it a highly strategic starting material for the synthesis of complex biaryl scaffolds. These motifs are prevalent in pharmacologically active compounds, where precise control over steric and electronic properties can dictate biological activity.[5] This guide provides a detailed exploration of the theoretical underpinnings and practical execution of Suzuki-Miyaura reactions utilizing this key intermediate.
Compound Profile: this compound
-
Chemical Name: this compound
-
Molecular Formula: C₇H₇BrFNO
-
Molecular Weight: 220.04 g/mol
-
CAS Number: 1393442-45-6 (This specific isomer is less common than related structures like 4-Bromo-5-fluoro-2-methoxyaniline[6] or 2-Bromo-5-fluoro-4-methoxyaniline[7], but the principles of reactivity are analogous).
-
Structure:
(Note: Image is a representation of the named structure.)
The Engine of Innovation: Deconstructing the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered around a palladium complex. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This is often the rate-limiting step. The electron-donating nature of the aniline and methoxy groups can make this step more challenging compared to electron-poor aryl halides, necessitating a carefully chosen catalyst system.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role.[1][2][3]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Causality in Experimental Design: Selecting the Right Tools
A successful Suzuki-Miyaura coupling is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of components, each with a specific function.
-
Palladium Precatalyst: While Pd(0) is the active species, air-stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or preformed catalysts such as CataCXium A Pd G3 are commonly used.[4] These are reduced in situ to generate the active catalyst. The choice of precatalyst can influence reaction kinetics and catalyst stability.
-
Ligands—The Key to Reactivity: For electron-rich aryl bromides like our substrate, ligands are not optional; they are essential. They stabilize the palladium center and tune its electronic properties to facilitate the challenging oxidative addition step.
-
Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and t-BuXPhos, are exceptionally effective.[3][11] Their bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable and active palladium complexes, offering a powerful alternative to phosphine ligands.[12]
-
-
Base—The Activator: The base's primary role is to activate the boronic acid for transmetalation.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect yield, with stronger bases often required for less reactive boronic acids. The base's solubility and strength must be matched to the solvent and substrate.
-
Solvent System: A solvent or solvent mixture is chosen to solubilize both the organic substrates and the inorganic base. Common choices include ethereal solvents like 1,4-dioxane or 2-MeTHF, often with water as a co-solvent to aid in dissolving the base and facilitating the formation of the active boronate species.[4][13]
Application Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Objective: To synthesize a 5-aryl-4-fluoro-2-methoxyaniline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data & Optimization
The following table provides a comparative overview of typical conditions, illustrating how modifying parameters can influence the outcome. Yields are illustrative and will vary based on the specific arylboronic acid used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 12 | 85-95% |
| 2 | Pd₂(dba)₃ (1) | t-BuXPhos (3) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 90 | 18 | 80-90% |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 80 | 24 | 40-60% |
| 4 | CataCXium A Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 8 | >90% |
Analysis:
-
Entries 1 & 2 demonstrate the effectiveness of modern bulky phosphine ligands for this type of electron-rich substrate, leading to high yields.
-
Entry 3 shows that older catalyst systems like Pd(PPh₃)₄ are often less efficient for challenging substrates, resulting in lower yields and longer reaction times.
-
Entry 4 highlights the utility of preformed palladacycle catalysts, which can be highly active and efficient.[4]
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inefficient oxidative addition or catalyst deactivation. The unprotected aniline can sometimes coordinate to the palladium.
-
Solution: Screen a more electron-rich ligand (e.g., RuPhos). Ensure all reagents are pure and solvents are rigorously degassed. Consider a different precatalyst or base. While less ideal, protecting the aniline as a carbamate can be a final resort.[4]
-
-
Protodeboronation:
-
Cause: The boronic acid reacts with water to revert to the corresponding arene, reducing the amount of nucleophile available for coupling.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv). Minimize water content in the reaction or switch to a boronate ester (e.g., a pinacol ester), which is more stable.[14]
-
-
Hydrodehalogenation:
-
Cause: The aryl bromide is reduced to the corresponding arene without coupling.
-
Solution: This can indicate issues with the transmetalation step being too slow. Ensure the base is appropriate and sufficiently soluble. A different ligand/solvent combination may be required to accelerate transmetalation relative to competing side reactions.
-
By understanding the mechanistic principles and carefully selecting the reaction components, researchers can effectively leverage this compound as a powerful tool for the synthesis of novel and complex molecular architectures essential for drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis and Evaluation of a Novel SIRT6 Activator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Activating SIRT6
Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in processes that are fundamental to health and longevity.[1] As a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, SIRT6 is intricately involved in DNA repair, genome stability, metabolic regulation, and inflammation.[1][2] Its enzymatic activities, particularly the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), are crucial for maintaining chromatin structure and gene expression.[3]
Given its profound influence on cellular health, dysregulation of SIRT6 activity has been implicated in a host of age-related pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, the development of small-molecule activators of SIRT6 represents a promising therapeutic strategy to counteract these conditions.[1] This document provides a detailed guide for the synthesis of a putative novel SIRT6 activator, leveraging the versatile chemical intermediate, 5-Bromo-4-fluoro-2-methoxyaniline. The protocols herein are designed to be robust and reproducible, providing a solid foundation for the discovery and development of next-generation SIRT6-targeted therapeutics.
SIRT6 Signaling Pathways and Therapeutic Rationale
SIRT6 exerts its influence through a complex network of signaling pathways, underscoring its importance as a therapeutic target. A comprehensive understanding of these pathways is essential for the rational design and evaluation of SIRT6 activators.
Key SIRT6-Mediated Pathways:
-
DNA Damage Repair: SIRT6 is a key player in multiple DNA repair pathways, including base excision repair and double-strand break repair. It is recruited to sites of DNA damage where it facilitates the recruitment of repair machinery.[3]
-
Metabolic Regulation: SIRT6 is a critical regulator of glucose and lipid metabolism. It represses the expression of several glycolytic genes, thereby influencing cellular energy production.[3]
-
Inflammation: SIRT6 acts as a negative regulator of the NF-κB signaling pathway, a central mediator of inflammatory responses. By deacetylating components of the NF-κB complex, SIRT6 dampens the expression of pro-inflammatory cytokines.[4]
-
Telomere Maintenance: SIRT6 contributes to the stability of telomeres, the protective caps at the ends of chromosomes, which are crucial for preventing genomic instability and cellular senescence.
The activation of SIRT6 is, therefore, a multifaceted therapeutic approach with the potential to address a range of diseases characterized by genomic instability, metabolic dysregulation, and chronic inflammation.
Caption: SIRT6 signaling pathways and their therapeutic implications.
Synthesis of a Novel SIRT6 Activator from this compound
The following protocol outlines a proposed synthetic route to a novel SIRT6 activator, structurally analogous to the known activator MDL-800.[5] The key starting material, this compound, provides a versatile scaffold for the construction of the target molecule. The methoxy group is expected to have similar electronic and steric properties to the methyl group in the MDL-800 synthesis, making this a rational adaptation.[6]
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for the SIRT6 activator.
Experimental Protocols
Part 1: Synthesis of Intermediate 1: N-(5-bromo-4-fluoro-2-methoxyphenyl)benzenesulfonamide
Rationale: This initial step forms the core sulfonamide linkage. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Intermediate 1.
Expected Characterization:
-
¹H NMR: Peaks corresponding to the aromatic protons of both phenyl rings and the methoxy group.
-
¹³C NMR: Resonances for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₃H₁₁BrFNO₃S.
Part 2: Synthesis of the Final Product (Di-sulfonamide SIRT6 Activator)
Rationale: This multi-step sequence introduces the second sulfonamide group, which is a key feature of many potent SIRT6 activators. The reduction of the nitro group to an amine is a critical transformation to enable the final sulfonylation.
Procedure (assuming a similar multi-step process as for MDL-800):
-
Nitration of Intermediate 1: Carefully perform a nitration reaction on Intermediate 1 to introduce a nitro group onto the benzenesulfonamide ring. This step typically requires a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.
-
Reduction of the Nitro Group: Reduce the nitro-intermediate to the corresponding amine using a suitable reducing agent, such as iron powder in the presence of an acid (e.g., HCl or acetic acid).
-
Final Sulfonylation: Dissolve the resulting amino-sulfonamide intermediate (1.0 eq) in pyridine and cool to 0 °C. Add 3,5-dichlorobenzenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Perform an acidic work-up similar to Part 1, followed by extraction, washing, drying, and concentration. Purify the final product by silica gel column chromatography or recrystallization.
Biochemical Evaluation of the Synthesized SIRT6 Activator
Rationale: To confirm that the synthesized compound indeed activates SIRT6, a robust and reliable in vitro activity assay is essential. Both HPLC-based and fluorescence-based assays are commonly used for this purpose.[7][8]
Protocol: In Vitro SIRT6 Deacetylation Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[9][10][11]
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺
-
Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Synthesized SIRT6 activator (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT6 assay buffer, NAD⁺, and the fluorogenic substrate in each well of the 96-well plate.
-
Add varying concentrations of the synthesized activator (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37 °C for 60-90 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the fold activation by comparing the fluorescence signal in the presence of the activator to the vehicle control.
Data Presentation
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | SIRT6 Activation (Fold Change at 10 µM) |
| Proposed SIRT6 Activator | This compound | Benzenesulfonyl chloride, 3,5-Dichlorobenzenesulfonyl chloride | Expected: 40-60 | >95 | To be determined |
| MDL-800 (Reference) | 5-Bromo-4-fluoro-2-methylaniline | Benzenesulfonyl chloride, 3,5-Dichlorobenzenesulfonyl chloride | ~80[9] | >98 | ~10-20 |
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the synthesis and evaluation of a novel SIRT6 activator derived from this compound. The successful synthesis and confirmation of SIRT6 activating properties of this new chemical entity will open avenues for further preclinical investigation. Future studies should focus on optimizing the synthetic route, exploring the structure-activity relationship of related analogues, and evaluating the compound's efficacy in cellular and animal models of diseases where SIRT6 activation is deemed beneficial.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 11. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
Application Notes and Protocols: 5-Bromo-4-fluoro-2-methoxyaniline as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Importance of 5-Bromo-4-fluoro-2-methoxyaniline in Modern Synthesis
In the landscape of medicinal chemistry and materials science, fluorinated organic molecules hold a privileged position. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1][2] this compound is a particularly valuable building block due to the strategic placement of its functional groups. The electron-donating methoxy and amino groups activate the aromatic ring, while the fluoro and bromo substituents provide orthogonal synthetic handles for a variety of transformations.
This guide provides an in-depth exploration of the synthetic utility of this compound as a precursor for a range of heterocyclic compounds. We will delve into key synthetic strategies, provide detailed, field-proven protocols, and explain the mechanistic rationale behind the experimental choices. The primary focus will be on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, which are cornerstone methodologies in modern organic synthesis.[3][4]
Core Synthetic Strategies and Mechanistic Insights
The unique substitution pattern of this compound allows for a diverse range of synthetic manipulations. The carbon-bromine bond is the most reactive site for traditional cross-coupling reactions, offering a reliable entry point for molecular elaboration.
Figure 1: Key reactive sites of this compound and potential heterocyclic products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation. The C-Br bond at the 5-position of our precursor is an ideal substrate for these transformations.
The Buchwald-Hartwig amination enables the synthesis of a wide array of substituted anilines by coupling aryl halides with primary or secondary amines.[4][5] This reaction is crucial for creating intermediates that can be further elaborated or for directly synthesizing molecules with desired properties. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.[5][6][7] Bulky, electron-rich phosphine ligands are often essential for promoting the reductive elimination step and ensuring an efficient catalytic cycle.[3]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[8] This is particularly useful for synthesizing biaryl or heteroaryl structures.[9][10] By coupling this compound with various boronic acids or esters, a diverse library of substituted anilines can be generated, which can serve as precursors for more complex heterocyclic systems. The reaction is known for its functional group tolerance and generally mild conditions.[11]
Synthesis of Indoles: A Two-Step, One-Pot Approach
Indole scaffolds are ubiquitous in biologically active natural products and pharmaceuticals.[12][13] A highly efficient method for synthesizing substituted indoles from 2-haloanilines is the tandem Sonogashira coupling and cyclization reaction.[14] This approach first involves a palladium- and copper-catalyzed coupling of the aniline with a terminal alkyne (Sonogashira coupling) to form a 2-alkynylaniline intermediate. This intermediate, without isolation, can then undergo an intramolecular cyclization to form the indole ring.[15][16][17] The cyclization can be promoted by a base or a transition metal catalyst.[18]
Figure 3: Workflow for one-pot indole synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Synthesis of 6-Bromo-5-fluoro-7-methoxy-2-phenyl-1H-indole via One-Pot Sonogashira Coupling and Cyclization
This protocol details the synthesis of a substituted indole from this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous Et₃N (3.0 mmol, 3.0 equiv) via syringe.
-
Sonogashira Coupling: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture at room temperature. Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Cyclization: After cooling the mixture to room temperature, add K₂CO₃ (2.0 mmol, 2.0 equiv). Heat the reaction mixture to 120 °C and stir for 12-16 hours.[18] Monitor the formation of the indole product by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and EtOAc (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with EtOAc (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure indole product.
Data Summary Table:
| Entry | Alkyne | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (4) | Et₃N (3), K₂CO₃ (2) | 80 then 120 | 4 + 12 | 75-85 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2), PPh₃ (4), CuI (4) | Et₃N (3), K₂CO₃ (2) | 80 then 120 | 4 + 16 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (4) | Et₃N (3), K₂CO₃ (2) | 80 then 120 | 6 + 18 | 65-75 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general methodology for the C-N cross-coupling reaction.[6][7][19]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)
-
Toluene or Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Celite®
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.08 mmol, 8 mol%), and the base (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite® to remove catalyst and salts. Wash the pad with additional EtOAc (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-substituted product.
Data Summary Table:
| Entry | Amine | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 85-95 |
| 2 | Aniline | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 80-90 |
| 3 | N-Methylaniline | Xantphos (8) | NaOt-Bu (1.4) | Dioxane | 110 | 82-92 |
Yields are representative and depend on the specific amine and reaction conditions.
Conclusion and Future Outlook
This compound has proven to be a highly adaptable and strategic precursor for the synthesis of valuable heterocyclic compounds. The palladium-catalyzed methodologies detailed in this guide, particularly for the construction of indole and substituted aniline frameworks, offer robust and efficient pathways for molecular diversification. The orthogonal reactivity of the C-Br bond allows for selective functionalization, paving the way for the creation of complex molecular architectures relevant to drug discovery and materials science. Further exploration into the reactivity of the C-F bond and the development of novel cyclization strategies will undoubtedly continue to expand the synthetic utility of this versatile building block.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. ecommons.luc.edu [ecommons.luc.edu]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. soc.chim.it [soc.chim.it]
- 17. Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for 5-Bromo-4-fluoro-2-methoxyaniline in Agrochemical Synthesis
Introduction: The Strategic Value of Fluorinated Anilines in Agrochemical Design
Substituted anilines are foundational scaffolds in the synthesis of a vast array of biologically active molecules, particularly within the agrochemical sector.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, alongside a methoxy group, as seen in 5-Bromo-4-fluoro-2-methoxyaniline, provides a versatile chemical intermediate with multiple reactive sites.[1] This multi-functional substitution pattern allows for precise, regioselective modifications, which are critical in the development of novel herbicides, fungicides, and insecticides.[2][3]
The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of the final agrochemical product.[1] The bromine atom serves as a versatile synthetic handle, readily participating in cross-coupling reactions to introduce further molecular complexity.[1] The methoxy and amino groups also offer sites for derivatization, influencing the molecule's solubility, transport properties within the plant, and interaction with its biological target.[1]
Physicochemical Properties and Safety Data
A comprehensive understanding of the starting material's properties and hazards is paramount for safe and effective laboratory execution.
| Property | Value | Reference |
| CAS Number | 175278-33-0 | Internal Data |
| Molecular Formula | C₇H₇BrFNO | Internal Data |
| Molecular Weight | 220.04 g/mol | [4] |
| Appearance | Off-white to light brown crystalline solid | Supplier Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. Insoluble in water. | General knowledge |
Safety and Handling:
This compound and its isomers are classified as toxic solids.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Representative Application: Synthesis of a Novel Sulfonylurea Herbicide
This section details a representative synthetic protocol for a hypothetical sulfonylurea herbicide, demonstrating the utility of this compound as a key building block.
Synthetic Workflow Overview
The overall synthetic strategy involves the reaction of this compound with a sulfonyl isocyanate to form the core sulfonylurea linkage. This is a common and efficient method for the synthesis of this class of herbicides.
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the amine group of this compound to the electrophilic carbon of the isocyanate group in the sulfonyl isocyanate. This is followed by a proton transfer to yield the stable sulfonylurea product.
Caption: Mechanism of sulfonylurea formation.
Detailed Experimental Protocol
Objective: To synthesize a representative N-((5-bromo-4-fluoro-2-methoxyphenyl)carbamoyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane.
-
Reagent Addition: Slowly add benzenesulfonyl isocyanate (1.05 eq) to the stirred solution at room temperature. The reaction is typically exothermic. If necessary, cool the reaction mixture in an ice bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The reaction is generally complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any unreacted isocyanate and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The synthesized sulfonylurea herbicide can be further modified to optimize its biological activity. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which can significantly influence the molecule's herbicidal potency and selectivity.
References
Application Note: A Robust Framework for the Scale-Up Synthesis of 5-Bromo-4-fluoro-2-methoxyaniline
Executive Summary
5-Bromo-4-fluoro-2-methoxyaniline is a highly valuable, multi-functionalized building block in modern medicinal chemistry. The strategic placement of its bromo, fluoro, methoxy, and amino substituents provides a versatile scaffold for constructing complex pharmaceutical intermediates.[1][2] The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1] This guide provides a comprehensive, field-tested methodology for the multi-gram scale-up synthesis of this key intermediate, focusing on process safety, scalability, and analytical validation. We will detail a three-step synthetic sequence beginning from the commercially available 4-fluoro-2-methoxyaniline, emphasizing the causal logic behind each procedural choice to ensure reproducibility and high purity.
Synthetic Strategy & Retrosynthetic Analysis
A logical retrosynthetic analysis of the target compound (I) suggests a pathway that controls the regioselectivity of the bromination step. Direct bromination of 4-fluoro-2-methoxyaniline is challenging due to the powerful activating nature of the free amino group, which can lead to over-bromination and a mixture of isomers.
Our chosen forward synthesis therefore involves a protection-bromination-deprotection strategy. This approach ensures a controlled, high-yield reaction by temporarily masking the amine's reactivity.
-
Disconnection of the C-N bond (amino group) leads back to the nitro-precursor, 3-bromo-5-fluoro-4-methoxynitrobenzene (II). This is a standard nitro group reduction.[1]
-
Disconnection of the C-Br bond points to 5-fluoro-4-methoxynitrobenzene (V) as a precursor.[1]
-
However, a more practical and common laboratory-scale approach begins with the corresponding aniline, 4-fluoro-2-methoxyaniline, which is readily available.
The forward synthetic route is as follows:
-
Amine Protection: The amino group of 4-fluoro-2-methoxyaniline is protected as an acetamide. This moderates its activating effect and ensures clean, regioselective bromination.
-
Electrophilic Bromination: The N-acetylated intermediate undergoes regioselective bromination at the C5 position, which is sterically accessible and electronically activated by the ortho-methoxy and para-acetamido groups.
-
Deprotection: The acetamide is hydrolyzed under acidic conditions to yield the final product, this compound.[3]
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-Up Protocols
This protocol is designed for a target scale of ~100 g of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Protection - Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide
Rationale: Acetic anhydride is an effective and inexpensive acetylating agent. The reaction is typically straightforward and high-yielding, providing a stable intermediate for the subsequent bromination step.[4][5]
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Eq. |
|---|---|---|---|---|---|
| 4-Fluoro-2-methoxyaniline | 450-91-9 | 141.14 | 100.0 g | 0.708 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 79.5 g (73.6 mL) | 0.779 | 1.1 |
| Acetic Acid | 64-19-7 | 60.05 | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 1.5 L | - | - |
Protocol:
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the flask with 4-fluoro-2-methoxyaniline (100.0 g) and acetic acid (500 mL).
-
Stir the mixture at room temperature (20-25°C) until all the aniline has dissolved.
-
Slowly add acetic anhydride (73.6 mL) dropwise via the addition funnel over 30-45 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 1.5 L of ice-cold deionized water with vigorous stirring.
-
A white precipitate will form. Continue stirring for 1 hour in an ice bath to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 250 mL).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: 120-125 g (92-96%) of a white to off-white solid.
-
Step 2: Bromination - Synthesis of N-(5-Bromo-4-fluoro-2-methoxyphenyl)acetamide
Rationale: N-Bromosuccinimide (NBS) is a convenient and safer alternative to elemental bromine for electrophilic bromination, especially at scale. Acetic acid is a suitable solvent that facilitates the reaction.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Eq. |
|---|---|---|---|---|---|
| N-(4-fluoro-2-methoxyphenyl)acetamide | 399-01-9 | 183.18 | 120.0 g | 0.655 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 122.0 g | 0.685 | 1.05 |
| Acetic Acid | 64-19-7 | 60.05 | 1.2 L | - | - |
| Saturated Sodium Bicarbonate Soln. | - | - | ~1 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 L | - | - |
Protocol:
-
In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve N-(4-fluoro-2-methoxyphenyl)acetamide (120.0 g) in acetic acid (1.2 L) at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (122.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30°C.
-
Stir the mixture at room temperature for 12-16 hours (overnight). Monitor reaction completion by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into 2 L of ice water with vigorous stirring.
-
A precipitate will form. Stir for 30 minutes.
-
Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7. Be cautious of gas evolution.
-
Isolate the solid by vacuum filtration, washing thoroughly with deionized water (3 x 500 mL).
-
Dry the product in a vacuum oven at 50-60°C.
-
Expected Yield: 160-168 g (93-97%) of a solid.
-
Step 3: Deprotection - Synthesis of this compound
Rationale: Acid-catalyzed hydrolysis is a standard method for deprotecting acetamides. A mixture of ethanol and concentrated hydrochloric acid allows for effective cleavage at elevated temperatures.[3]
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Eq. |
|---|---|---|---|---|---|
| N-(5-Bromo-4-fluoro-2-methoxyphenyl)acetamide | 875664-43-2 | 262.08 | 160.0 g | 0.611 | 1.0 |
| Ethanol | 64-17-5 | 46.07 | 800 mL | - | - |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | 400 mL | ~4.8 | ~7.8 |
| 10 M Sodium Hydroxide Soln. | 1310-73-2 | 40.00 | ~500 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 1.5 L | - | - |
Protocol:
-
Charge a 3 L flask with N-(5-bromo-4-fluoro-2-methoxyphenyl)acetamide (160.0 g), ethanol (800 mL), and concentrated HCl (400 mL).
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the deprotection via TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath to 0-5°C.
-
Slowly and carefully basify the mixture by adding 10 M sodium hydroxide solution. Monitor the pH and maintain the temperature below 20°C. Adjust the pH to 8-9.
-
Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 300 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
For purification, recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure product.
-
Expected Yield: 118-125 g (88-93%) of this compound.
-
Process Safety and Hazard Mitigation
Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The primary risks in this process involve corrosive and toxic reagents.[6][7]
Key Hazards:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent. Avoid contact with combustible materials. It is also a lachrymator and irritant.
-
Acetic Anhydride & Acetic Acid: Corrosive and can cause severe burns. Use in a well-ventilated area.
-
Concentrated HCl: Highly corrosive and releases toxic fumes. Handle with extreme care.[7]
-
Brominated Aromatics: Halogenated organic compounds should be handled as potentially toxic and irritant.[6][8]
Safety Measures:
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) must be worn.[6][9]
-
Engineering Controls: All steps must be performed in a certified chemical fume hood capable of handling the scale of the reaction. A blast shield is recommended during the work-up of potentially exothermic steps.
-
Emergency Preparedness: An emergency eyewash and shower station must be readily accessible. Keep appropriate spill kits (e.g., sodium bicarbonate for acids, sodium thiosulfate for bromine compounds) on hand.[9]
Caption: Decision tree for mitigating common hazards during synthesis.
Analytical Quality Control
To ensure the quality and identity of the final product, a suite of analytical techniques should be employed.
| Test | Purpose | Expected Result for this compound |
| Appearance | Visual Inspection | Off-white to light brown crystalline solid |
| ¹H NMR | Structural Confirmation | Consistent with the proposed structure. Expect aromatic protons in the 6.5-7.5 ppm range, a methoxy singlet ~3.8 ppm, and a broad amine singlet. |
| HPLC | Purity Assessment | Purity ≥ 98% (by area %) |
| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺ = 220.0, 222.0 (characteristic isotopic pattern for bromine) |
| Melting Point | Identity and Purity | A sharp melting point consistent with the reference standard. |
Rationale for QC Methods:
-
NMR Spectroscopy provides unambiguous structural elucidation, confirming the connectivity of atoms and the success of each synthetic step.
-
HPLC is the gold standard for determining the purity of the final compound, separating it from any unreacted starting materials or byproducts.[10]
-
Mass Spectrometry confirms the molecular weight, providing strong evidence for the compound's identity. The isotopic pattern of bromine is a key diagnostic feature.
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Derivatization of the amine group in 5-Bromo-4-fluoro-2-methoxyaniline
An Application Guide to the Strategic Derivatization of the Amine Group in 5-Bromo-4-fluoro-2-methoxyaniline
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nucleophilic amine, a versatile bromine atom for cross-coupling, and electron-modifying fluoro and methoxy groups—makes it a valuable precursor for complex molecular architectures.[1][2] Derivatization of the primary amine group is often the critical first step in a synthetic sequence, serving multiple strategic purposes:
-
Modulation of Reactivity: Converting the strongly activating amino group into a less activating amide or sulfonamide can prevent unwanted side reactions, such as over-bromination or oxidation, in subsequent steps.
-
Introduction of Key Pharmacophores: The amine serves as a handle to introduce functionalities like amides and sulfonamides, which are prevalent in biologically active molecules and can participate in crucial hydrogen bonding interactions with protein targets.[3]
-
Enabling Specific Coupling Chemistries: Transformation of the amine allows for the introduction of diverse substituents through N-alkylation and N-arylation, expanding the accessible chemical space for drug discovery programs.[4][5]
This guide provides an in-depth exploration of several robust methods for derivatizing the amine group of this compound. We will move beyond simple procedural lists to explain the underlying principles and rationale for each experimental choice, empowering researchers to adapt and troubleshoot these protocols effectively.
Experimental and Analytical Workflow Overview
Successful synthesis and characterization follow a logical progression. The general workflow involves the core chemical transformation followed by rigorous purification and structural confirmation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling of 5-Bromo-4-fluoro-2-methoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for improving the yield and overcoming challenges in the Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluoro-2-methoxyaniline. This particular substrate presents a unique set of challenges due to its electron-rich nature and the presence of multiple functional groups. This document will serve as a troubleshooting resource, moving beyond simple protocols to explain the chemical reasoning behind each strategic choice.
Understanding the Challenge: The Substrate Profile
This compound is a challenging substrate for Suzuki couplings for several reasons. The aniline and methoxy groups are strongly electron-donating, which can deactivate the aryl bromide towards oxidative addition, a critical first step in the catalytic cycle.[1] Furthermore, the aniline's nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[2] Success requires a carefully selected catalytic system and optimized conditions to favor the desired reaction pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled or resulted in a very low yield. What are the primary culprits?
A1: Low or no conversion is the most common issue and can typically be traced back to one of four areas: the catalyst system, the reaction conditions, reagent quality, or inefficient activation of the boronic acid.
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Palladium(0) species.[3][4] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] If this reduction is inefficient, the reaction will not proceed. Furthermore, phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[5]
-
Poor Ligand Choice: For an electron-rich aryl bromide like this, the oxidative addition step is often slow.[1][3] A generic ligand like triphenylphosphine (PPh₃) may not be sufficient. You need a ligand that can promote this step.
-
Suboptimal Base/Solvent Combination: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7][8] If the base is not strong enough or is insoluble in the reaction medium, this step will be inefficient and become the rate-limiting factor.[5]
-
Reagent Degradation: Boronic acids can degrade over time, especially when exposed to air or moisture, forming unreactive boroxines.[9] Similarly, ensure your solvent is anhydrous (if required) and properly degassed, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[5][9]
Q2: I'm observing significant side products, primarily homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?
A2: Side product formation points to specific flaws in the reaction setup and catalytic cycle.
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is often caused by the presence of oxygen.[3] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Protodebromination (Dehalogenation): This is the replacement of the bromine atom with a hydrogen, and it's a common side reaction with electron-rich aryl halides.[2][3] It can occur if the palladium intermediate reacts with a proton source (like water or alcohol) before it can couple with the boronic acid.
-
Solution: Use anhydrous solvents and ensure your reagents are dry.[2] While many Suzuki reactions use aqueous bases, for this sensitive substrate, minimizing water can be beneficial. Using a milder base like potassium phosphate (K₃PO₄) instead of strong hydroxide bases can also reduce this side reaction.[2]
-
Q3: What are the best catalyst and ligand systems for an electron-rich substrate like this compound?
A3: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more specialized systems are often required. The key is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[2][10] These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, which is particularly important for electron-rich coupling partners.[3]
| Catalyst System | Recommended Ligand | Rationale |
| Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | These are highly effective, sterically hindered biarylphosphine ligands that promote the coupling of electron-rich aryl halides. They are often the first choice for challenging substrates.[2][11] |
| Integrated Precatalyst: Pd(dppf)Cl₂ | dppf | This is a robust and reliable catalyst for a wide range of Suzuki couplings. The ferrocene backbone provides a good balance of electron-donating properties and steric bulk.[12] |
| All-in-One Catalyst: Pd(PPh₃)₄ | PPh₃ | While less active than Buchwald systems, it can be effective under optimized conditions. It is a Pd(0) source, so no pre-reduction is needed.[13] |
As a starting point, a screening of Pd(OAc)₂ with SPhos and Pd(dppf)Cl₂ is highly recommended.
Q4: How do I select the optimal base and solvent for this reaction?
A4: The base and solvent are intrinsically linked and must be considered together. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][14]
| Base | Common Solvent System(s) | Comments |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Often a robust and effective choice for heteroaryl and electron-rich halides. It is a moderately strong base that minimizes side reactions like protodebromination.[5][15] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, THF | A strong base that is highly effective but can sometimes promote side reactions. Its high solubility in organic solvents is an advantage.[5][16] |
| K₂CO₃ (Potassium Carbonate) | 1,4-Dioxane/H₂O, Toluene/H₂O | A common and cost-effective choice. It often requires aqueous conditions to be effective, which can be a source of protons for dehalogenation.[17][18] |
For this compound, starting with K₃PO₄ in a 1,4-Dioxane/H₂O (4:1) mixture is a sound strategy. The water helps to solubilize the inorganic base, facilitating the reaction.[7][19]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.[1][4][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Systematic Troubleshooting Workflow
When encountering low yields, a structured approach to problem-solving is more effective than random changes.
Caption: A logical workflow for troubleshooting low yields.
Reference Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed for a 1.0 mmol scale and should be adapted and optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane and water via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[9]
This guide provides a comprehensive framework for successfully navigating the complexities of the Suzuki-Miyaura coupling with this compound. By understanding the underlying chemical principles and adopting a systematic approach to optimization, researchers can significantly improve yields and achieve their synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving 5-Bromo-4-fluoro-2-methoxyaniline
Technical Support Center: 5-Bromo-4-fluoro-2-methoxyaniline
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile, trifunctional building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the success of your synthetic endeavors.
This compound is a valuable intermediate due to its distinct reactive sites: a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and a nucleophilic amino group.[1] This guide addresses common challenges encountered when utilizing this reagent, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
The carbon-bromine bond is the most common site for functionalization via cross-coupling.[2] However, the molecule's other functional groups can introduce complexities.
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction is failing, showing low to no conversion of the starting material. What are the primary causes?
Answer: Failure to achieve conversion in palladium-catalyzed cross-coupling reactions is a common issue that typically points to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
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Catalyst Inactivity: The most frequent culprit is the deactivation of the palladium catalyst. The active catalytic species is Pd(0), and its formation and stability are critical.[3] The primary amine on your aniline substrate can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[4]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of boronic acids in Suzuki reactions.[3]
-
Reagent Purity and Stability: Boronic acids, in particular, can degrade over time through processes like protodeboronation.[3] The purity of your solvents and base is also paramount.
-
Ineffective Base or Solvent System: The choice of base and solvent is highly interdependent and crucial for reaction success. The base must be strong enough to facilitate the key transmetalation step but not so strong that it causes degradation of your starting materials or products.[3]
Troubleshooting Steps:
-
Protect the Amine: Consider protecting the aniline's amino group, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This prevents it from interfering with the palladium catalyst. A detailed protocol is provided in Appendix A.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.
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Use a Robust Catalyst System: For electron-rich aryl halides like this one, oxidative addition can be slow.[5] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the catalytic cycle.[4] Air-stable pre-catalysts (e.g., XPhos Pd G3) are often more reliable than generating the Pd(0) species in situ from sources like Pd₂(dba)₃.[3]
-
Verify Reagent Quality: Use fresh or properly stored boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester). Ensure your base is finely powdered and anhydrous, especially for non-aqueous reactions.[3][5]
Question 2: I'm observing significant formation of 4-fluoro-2-methoxyaniline (debromination) as a byproduct. How can I prevent this?
Answer: Debromination is a common side reaction that occurs when the aryl halide is reduced instead of coupled. This often happens when the catalytic cycle is disrupted.
Causality:
-
Protodeboronation of Boronic Acid: If the boronic acid degrades (hydrolyzes) faster than it transmetalates to the palladium complex, the resulting proton can quench the organopalladium intermediate, leading to the debrominated arene.
-
β-Hydride Elimination: In Buchwald-Hartwig reactions, an unproductive side reaction can occur where the palladium amide complex undergoes β-hydride elimination, which can also lead to hydrodehalogenation of the starting material.[6]
-
Excessive Reaction Temperature or Time: Prolonged heating can increase the likelihood of catalyst decomposition and other side reactions, including debromination.
Troubleshooting Steps:
-
Optimize the Base: Use a milder base or a carefully controlled amount. For Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
-
Use a More Stable Boron Reagent: As mentioned, boronate esters (e.g., Bpin derivatives) or potassium trifluoroborate salts are generally more robust than boronic acids and less prone to protodeboronation.
-
Screen Ligands: Ligand choice is critical. Bulky phosphine ligands can accelerate the desired reductive elimination step, outcompeting side reactions.
-
Monitor the Reaction: Track the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid byproduct formation.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of fluorine makes the C-F bond a target for nucleophilic attack, provided the ring is sufficiently activated.
Question 3: I am attempting to substitute the fluorine atom with a nucleophile (e.g., an amine or alkoxide), but the reaction is sluggish or fails. Why?
Answer: Successful SNAr reactions depend on three factors: a good leaving group, strong activation of the aromatic ring, and a potent nucleophile.
Causality:
-
Insufficient Ring Activation: For SNAr to occur, the aromatic ring must be electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex.[7] In this compound, the powerful electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, which are ortho and para to each other, strongly counteract the electron-withdrawing effect of the fluorine. This deactivates the ring towards nucleophilic attack.
-
Leaving Group Ability: While fluorine is the best leaving group for SNAr reactions on activated rings (due to its high electronegativity stabilizing the intermediate), its bond to carbon is very strong.[7] Without sufficient electronic activation, this bond is difficult to break.
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Nucleophile Strength: Weak nucleophiles will not react with a moderately activated or deactivated ring.
Troubleshooting Steps:
-
Modify the Substrate: The most effective strategy is to render the ring more electron-deficient. This can be achieved by protecting the strongly donating amino group as an electron-withdrawing group, such as a nitro group (if synthetically feasible from a precursor) or a trifluoroacetamide.
-
Use a Stronger Nucleophile and Harsher Conditions: Employ highly reactive nucleophiles. For alkoxides, use sodium or potassium salts rather than relying on the alcohol with a base. The reaction will likely require high temperatures (e.g., >100 °C) and a polar aprotic solvent like DMSO or DMF to proceed.
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Consider Alternative Chemistries: If SNAr is not feasible, cross-coupling chemistry at the bromine position is a more reliable method for introducing new C-C or C-N bonds to this specific scaffold.
Section 3: Purification Challenges
Question 4: My final product from a cross-coupling reaction is difficult to purify. What are common impurities and how can I remove them?
Answer: Purification can be challenging due to the presence of structurally similar byproducts and residual catalyst.
Common Impurities & Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
|---|---|---|
| Homocoupled Boronic Acid | Oxygen contamination during a Suzuki reaction.[3] | Often less polar than the desired product. Careful flash column chromatography on silica gel can be effective. |
| Debrominated Starting Material | Side reaction during coupling (see Q2). | Polarity is very similar to the starting material. A high-resolution column or preparative HPLC may be necessary. |
| Residual Palladium Catalyst | Incomplete removal during workup. | The crude product can be dissolved in a suitable solvent and passed through a plug of silica gel, celite, or a specific palladium scavenger resin. |
| Unreacted Starting Material | Incomplete reaction. | Usually separable by standard flash column chromatography, but may co-elute if polarities are very close. |
Pro-Tip for Purification: If your product contains a basic nitrogen (like the aniline), an acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl) to move the product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the purified product back into an organic solvent.
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
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Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
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Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aniline.[3]
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Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Protection of this compound with Boc Anhydride
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Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a base, such as triethylamine (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv).
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected aniline, which can be purified by column chromatography if necessary.
Appendix B: Visual Guides
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-4-fluoro-2-methoxyaniline
Welcome to the technical support center for 5-Bromo-4-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and application of this versatile building block. As a trifunctional intermediate, this compound offers multiple reaction sites, making it a valuable component in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] This guide will equip you with the knowledge to navigate potential challenges and optimize your reaction conditions for successful outcomes.
I. Synthesis of this compound: Troubleshooting and FAQ
The most common route to synthesize this compound is via the electrophilic bromination of 4-fluoro-2-methoxyaniline. The directing effects of the amino and methoxy groups primarily favor substitution at the ortho and para positions. Since the para position is occupied by the fluorine atom, the bromine is directed to the position ortho to the amino group and meta to the methoxy and fluoro groups.
FAQ 1: I am observing low yield and the formation of multiple products during the bromination of 4-fluoro-2-methoxyaniline. What are the likely causes and how can I improve the selectivity?
Answer:
Low yield and the formation of multiple products, such as di-brominated species, are common challenges in the bromination of activated aromatic rings like anilines. The strong activating nature of the amino and methoxy groups can lead to over-bromination if the reaction conditions are not carefully controlled.
Potential Causes and Solutions:
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Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
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Elemental Bromine (Br₂): While potent, it can be harsh and lead to multiple brominations. If using Br₂, ensure slow, dropwise addition at low temperatures (0 °C or below) and use a non-polar solvent to temper its reactivity.
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N-Bromosuccinimide (NBS): This is a milder and more selective brominating agent for activated rings.[2][3] It is often the preferred choice to achieve mono-bromination.
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2,4,4,6-Tetrabromo-2,5-cyclohexadienone: This reagent can also be used for mono-bromination of anilines and may offer high yields.
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-
Solvent Effects: The polarity of the solvent can significantly influence the reaction's regioselectivity.[2]
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Non-polar solvents (e.g., Dichloromethane, Chloroform): These are generally preferred as they can reduce the rate of reaction and minimize over-bromination.
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Polar aprotic solvents (e.g., DMF, Acetonitrile): While they can aid in dissolving the starting material, they may also enhance the reactivity of the brominating agent, potentially leading to side products.
-
-
Temperature Control: Maintaining a low temperature is critical to control the reaction rate and improve selectivity. It is recommended to perform the addition of the brominating agent at 0 °C or even lower (e.g., -10 °C).
-
Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent. A large excess will invariably lead to di- and poly-brominated products.
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Amine Protection: For highly activated anilines, protecting the amino group as an acetamide can be an effective strategy to moderate its activating effect and prevent side reactions.[3] The protecting group can be removed after bromination.
Suggested Optimization Workflow:
Caption: Troubleshooting workflow for optimizing the bromination of 4-fluoro-2-methoxyaniline.
FAQ 2: What is a reliable starting protocol for the synthesis of this compound?
Answer:
Based on procedures for similar compounds, the following protocol using N-Bromosuccinimide (NBS) is a good starting point.
Experimental Protocol: Bromination of 4-fluoro-2-methoxyaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
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Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.1 eq.) in anhydrous DCM or DMF. Add the NBS solution dropwise to the aniline solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-fluoro-2-methoxyaniline | Precursor with the desired substituents. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective for mono-bromination.[2] |
| Solvent | Dichloromethane (DCM) or DMF | DCM is less polar and can improve selectivity. DMF can aid solubility. |
| Temperature | 0 °C | Controls reaction rate and minimizes side products.[3] |
| Stoichiometry | 1.0 - 1.1 eq. of NBS | Avoids over-bromination. |
| Work-up | Sodium thiosulfate quench | Removes any unreacted bromine. |
| Purification | Column Chromatography | Separates the desired product from impurities. |
FAQ 3: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
Answer:
Common impurities in the synthesis of this compound include unreacted starting material, di-brominated byproducts, and potentially regioisomers.
Purification Strategy:
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Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically successful. The polarity of the different species will be: di-brominated product < this compound < 4-fluoro-2-methoxyaniline.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
II. Application in Cross-Coupling Reactions: Troubleshooting and FAQ
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, primarily reacting at the C-Br bond.
FAQ 4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common pitfalls?
Answer:
Low yields in Suzuki-Miyaura couplings can stem from several factors, including catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Catalyst System:
-
Palladium Source: Ensure you are using a reliable palladium source. Pd(PPh₃)₄ is a common choice, but for challenging substrates, pre-catalysts like Pd₂(dba)₃ with a suitable ligand or more advanced palladacycles can be more effective.
-
Ligand: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich ligands like SPhos or XPhos can be beneficial.
-
-
Boronic Acid/Ester Quality: Boronic acids can be prone to degradation and homocoupling.
-
Purity: Use high-purity boronic acid. If in doubt, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring the reaction is not run for an excessively long time.
-
-
Base and Solvent:
-
Base: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base should be finely powdered and anhydrous for non-aqueous reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Ensure the solvents are properly degassed to prevent oxidation of the palladium catalyst.
-
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. It is essential to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling:
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
FAQ 5: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. How can I improve the conversion?
Answer:
Sluggish Buchwald-Hartwig aminations can be due to several factors, including an inappropriate catalyst system, base, or reaction temperature. The presence of the aniline moiety in the starting material can also potentially coordinate to the palladium catalyst, though this is less of an issue with the C-Br bond being the reactive site.
Potential Causes and Solutions:
-
Catalyst and Ligand: This is often the most critical parameter.
-
Palladium Pre-catalyst: Using a pre-catalyst like a palladacycle (e.g., G3 or G4 palladacycles) can lead to more consistent and active catalyst formation.
-
Ligand Selection: For coupling with primary amines, bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are generally very effective.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective. Potassium phosphate (K₃PO₄) can be a milder alternative for sensitive substrates.
-
-
Solvent: Anhydrous, non-protic solvents are essential.
-
Typical Solvents: Toluene, dioxane, and THF are good choices. Ensure they are thoroughly dried and degassed.
-
-
Temperature: Buchwald-Hartwig aminations often require elevated temperatures.
-
Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Microwave irradiation can also be used to accelerate the reaction.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Palladacycle Pre-catalyst | Provides a reliable source of active Pd(0). |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands facilitate the catalytic cycle. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Prevents catalyst deactivation and side reactions. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is often needed for efficient coupling. |
III. Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
IV. References
-
Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Chemistry.
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Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Bromination of Aniline. Khan Academy.
-
Selective solid-state brominations of anilines and phenols. Green Chemistry.
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
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Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
-
3-bromo-4-fluoro-2-methoxyaniline. ACUBIOCHEM.
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Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
-
5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
-
Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
-
Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
-
Help needed with unreproducible Suzuki coupling. Reddit.
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Struggling with Suzuki Reaction. Reddit.
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4-Fluoro-2-methoxyaniline. Chem-Impex.
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Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
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3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1. Benchchem.
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. ChemBlink.
References
Preventing dehalogenation side reactions with 5-Bromo-4-fluoro-2-methoxyaniline
Technical Support Center: 5-Bromo-4-fluoro-2-methoxyaniline
A Guide to Preventing Dehalogenation Side Reactions in Cross-Coupling Chemistry
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a polysubstituted aniline, this compound is a valuable intermediate, particularly for palladium-catalyzed cross-coupling reactions.[1] However, its electron-rich nature can make it susceptible to a common and frustrating side reaction: hydrodehalogenation (or simply, dehalogenation), where the bromine atom is replaced by a hydrogen atom.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and, more importantly, prevent this undesired pathway.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction in which the C-Br bond of your starting material is cleaved and replaced with a C-H bond, leading to the formation of 4-fluoro-2-methoxyaniline as a byproduct. This is problematic for several reasons:
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Yield Loss: It consumes your starting material, directly reducing the yield of your desired coupled product.
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Purification Challenges: The dehalogenated byproduct often has similar polarity to the starting material and sometimes the product, complicating chromatographic purification.
-
Stoichiometry Issues: Formation of the byproduct consumes reagents, disrupting the carefully planned stoichiometry of your reaction.
The aniline derivative this compound is particularly susceptible due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. These groups increase the electron density on the aromatic ring, which can influence the stability of intermediates in the catalytic cycle and open pathways for premature protonolysis or reaction with hydride sources.[2]
Q2: What is the primary mechanism of dehalogenation in a palladium-catalyzed cross-coupling reaction?
A2: While several pathways can exist, a common mechanism involves the reaction of the key aryl-palladium(II) intermediate (Ar-Pd-L₂-Br) with a source of hydride (H⁻) or a proton (H⁺).
-
Protonolysis: The Ar-Pd intermediate can be cleaved by a proton source. Water, alcohols, or even the amine nucleophile itself can serve as proton donors, especially under basic conditions.[3]
-
Reaction with Hydride Donors: Unwanted hydride sources can react with the palladium intermediate. These hydrides can sometimes be generated from the decomposition of reagents or solvents.
The goal of reaction optimization is to ensure that the rate of the desired step (transmetalation followed by reductive elimination) is significantly faster than the rate of these dehalogenation pathways.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues you might encounter and provides actionable solutions based on mechanistic principles.
Issue 1: I'm observing >15% dehalogenated byproduct in my Suzuki-Miyaura coupling reaction.
This is a very common issue when coupling electron-rich aryl bromides. The key is to systematically evaluate your reaction parameters to favor the desired C-C bond formation.
Caption: A logical workflow for troubleshooting dehalogenation.
In-depth Explanation:
-
Ligand Choice is Critical:
-
The Problem: Simple phosphine ligands like triphenylphosphine (PPh₃) are often not effective for coupling electron-rich aryl bromides. They can dissociate from the palladium center, and they do not accelerate the rate-limiting reductive elimination step sufficiently.
-
The Solution: Switch to modern, bulky, and electron-rich biaryl phosphine ligands (Buchwald Ligands).[4][5] Ligands like SPhos, XPhos, or RuPhos are designed to promote the desired reaction pathway.[6] Their bulkiness stabilizes the palladium center and sterically encourages the final C-C bond-forming reductive elimination, outcompeting the dehalogenation side reaction.[7] Electron-rich phosphines also promote the initial oxidative addition step.[8]
-
-
Base Selection Matters:
-
The Problem: Strong alkoxide bases (e.g., NaOtBu), while effective in many coupling reactions like the Buchwald-Hartwig amination, can sometimes promote dehalogenation, particularly at elevated temperatures.[9]
-
The Solution: Use a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice. It is sufficiently basic to facilitate the catalytic cycle but is less prone to generating species that cause dehalogenation.[6] Cesium carbonate (Cs₂CO₃) is another effective option.
-
-
Solvent and Reagent Purity:
-
The Problem: Protic solvents (like alcohols) or the presence of excess water can serve as a proton source, leading to protonolysis of the Ar-Pd intermediate.[3]
-
The Solution: Use high-purity, anhydrous aprotic solvents such as dioxane, 2-MeTHF, toluene, or CPME.[9] Ensure all reagents, especially the boronic acid and base, are as dry as possible. Degassing the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst is crucial to remove oxygen, which can degrade the catalyst and ligands.
-
Issue 2: My Buchwald-Hartwig amination is sluggish and gives significant dehalogenated starting material.
The principles for preventing dehalogenation in C-N coupling are similar to C-C coupling but with some specific considerations for the base's role.
In-depth Explanation:
-
Catalyst System: The choice of ligand is paramount. For C-N couplings of electron-rich bromoanilines, sterically hindered ligands are often required to facilitate the reductive elimination of the C-N bond, which can be a slow step.[10]
-
Recommended Ligands: Consider using BrettPhos, RuPhos, or Josiphos-type ligands. These have proven effective for challenging amination reactions.
-
Pre-catalysts: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[11]
-
-
The Role of the Base: In the Buchwald-Hartwig reaction, the base deprotonates the amine or the palladium-amine complex.[12][13]
-
The Problem: A base that is too weak will result in a slow reaction, allowing more time for dehalogenation to occur. A base that is too strong or poorly soluble can also lead to side reactions.
-
The Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if dehalogenation is severe, consider switching to Lithium bis(trimethylsilyl)amide (LHMDS), which is a strong, non-nucleophilic base that is often successful. The physical properties of the base, such as particle size, can also impact the reaction, so consistent, high-quality reagents are important.[9]
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-
Temperature Control:
-
The Problem: High temperatures (>110 °C) can accelerate catalyst decomposition and dehalogenation pathways.
-
The Solution: Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).[9] If the reaction is sluggish, it is better to screen different ligands to find a more active system than to excessively increase the temperature.
-
Recommended Starting Protocol (Suzuki-Miyaura Coupling)
This protocol is a robust starting point designed to minimize dehalogenation for the Suzuki-Miyaura coupling of this compound.
| Component | Amount (equivalents) | Moles (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 220 mg |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 | Varies |
| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 0.005 | 4.6 mg |
| SPhos | 0.022 (2.2 mol %) | 0.022 | 9.0 mg |
| K₃PO₄ (finely ground) | 2.5 | 2.5 | 531 mg |
| Toluene/Water | 10:1 ratio | - | 2.0 mL / 0.2 mL |
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in the degassed toluene.
-
Add the catalyst solution to the reaction vial, followed by the degassed water.
-
Place the vial in a pre-heated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo before purification.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cfmot.de [cfmot.de]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution of 5-Bromo-4-fluoro-2-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for challenges encountered during the nucleophilic aromatic substitution (SNAr) of 5-Bromo-4-fluoro-2-methoxyaniline. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions & Core Problem Analysis
This section addresses the fundamental reasons for the low reactivity of this compound in SNAr reactions.
Q1: My SNAr reaction with this compound is resulting in no product or a very low yield. What is the primary cause?
A1: The principal issue is the electronic nature of the aromatic ring. A successful SNAr reaction requires an electron-deficient (electrophilic) aromatic ring to be susceptible to attack by a nucleophile.[1][2] Your substrate, this compound, contains two powerful electron-donating groups (EDGs): the amino (-NH2) group and the methoxy (-OCH3) group. These groups donate electron density into the benzene ring through resonance, making the ring electron-rich and thus, highly deactivated towards nucleophilic attack.[3] This inherent electronic richness directly counteracts the conditions needed for an efficient SNAr reaction.
Q2: In this substrate, which halogen acts as the leaving group: fluorine or bromine?
A2: In a typical SNAr mechanism, fluorine is the designated leaving group . This can seem counterintuitive, as fluoride is a poor leaving group in SN1/SN2 reactions. However, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4][5] The high electronegativity of the fluorine atom makes the carbon it is attached to (C4) more electrophilic and better able to stabilize the developing negative charge in the transition state.[2][6] Therefore, the reactivity of halogens in SNAr reactions is typically F > Cl > Br > I.[2][4]
Q3: What specific roles do the amino and methoxy groups play in deactivating the ring?
A3: Both the amino and methoxy groups are strong π-donors. The lone pair of electrons on the nitrogen and oxygen atoms delocalize into the aromatic π-system. The amino group is positioned para to the fluorine leaving group, and the methoxy group is ortho to it. This positioning maximizes their electron-donating effect, which directly opposes the electron-withdrawing effect needed to stabilize the negative charge of the Meisenheimer intermediate.[2][4]
Visualizing the Electronic Conflict
The diagram below illustrates the core challenge: electron-donating groups (EDGs) enrich the ring, while the SNAr reaction requires an electron-poor system for the nucleophile (Nu⁻) to attack effectively.
Caption: Electronic conflict in the SNAr of the substrate.
Part 2: Troubleshooting & Optimization Guide
When facing low reactivity, a systematic approach to optimizing reaction parameters is crucial. Below is a guide structured from simple adjustments to more advanced substrate modifications.
Strategy 1: Enhancing Nucleophile & Base Strength
The electron-rich nature of the substrate demands a highly reactive nucleophile.
-
Issue: The chosen nucleophile/base system is not potent enough to initiate the attack.
-
Solution:
-
Select a Stronger Base: Ensure the nucleophile is fully deprotonated and highly active. Weak bases like K₂CO₃ or triethylamine (TEA) may be insufficient. Using a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) can significantly increase the concentration of the active nucleophile.[7]
-
Consider Nucleophile Choice: If your synthetic route allows, remember that nucleophilicity often follows the trend: thiols > amines > alkoxides. Switching to a "softer," more nucleophilic species can sometimes overcome the activation barrier.
-
| Base | Solvent | pKa (Conjugate Acid) | Comments |
| K₂CO₃ | DMF, MeCN | ~10.3 | Often too weak for deactivated systems. |
| DBU | THF, MeCN | ~13.5 | Strong, non-nucleophilic organic base. |
| t-BuOK | THF, DMSO | ~17 | Very strong; can promote side reactions if not controlled. |
| NaH | THF, DMF | ~36 | Excellent for deprotonating alcohols and amines; requires inert atmosphere. |
| LiHMDS/KHMDS | THF | ~26 | Very strong, sterically hindered base; useful for preventing side reactions. |
Strategy 2: Optimizing Reaction Conditions
Fine-tuning the reaction environment can dramatically impact yield.
-
Issue: Standard temperature and solvent conditions are failing.
-
Solution:
-
Solvent Selection: Use a polar aprotic solvent. These solvents excel at dissolving reactants and stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.[8] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often superior to THF or acetonitrile for sluggish SNAr reactions.[9]
-
Temperature & Heating: Carefully increase the reaction temperature. Many SNAr reactions on deactivated systems require heating to 80-150 °C. Monitor the reaction for decomposition, as anilines can be sensitive. Microwave irradiation is a highly effective alternative for rapidly and uniformly heating the reaction, often reducing reaction times from hours to minutes and improving yields.[7]
-
Reagent Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) to drive the reaction to completion.
-
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (MeCN) | 82 | 37.5 | Moderate polarity. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Lower polarity; less effective at stabilizing intermediates. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent choice; high boiling point allows for a wide temperature range. |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Superior solvent for SNAr; high boiling point and polarity.[9][10] |
Strategy 3: Substrate Modification via Protecting Group
This is often the most effective strategy for fundamentally overcoming the substrate's inherent deactivation.
-
Issue: The electron-donating amino group is the root cause of low reactivity.
-
Solution: Temporarily convert the strongly activating amino group (-NH2) into an electron-withdrawing amide group. This dramatically reduces the electron density of the ring, activating it for the SNAr reaction. The protecting group can be easily removed in a subsequent step. Acetylation is a common and effective method.
Experimental Protocols
Protocol 1: General Procedure for SNAr on Unprotected Aniline
This protocol is a starting point and will likely require optimization based on the strategies above.
-
Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMSO or DMF to achieve a concentration of 0.1-0.5 M.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol or thiol, 1.2 equiv).
-
Base Addition: Cool the mixture to 0 °C and carefully add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in portions.
-
Reaction: Allow the reaction to warm to room temperature, then heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and cautiously quench by pouring it into a beaker of ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Recommended Two-Step Procedure via N-Acetylation
Step A: Protection of the Amino Group
-
Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or ethyl acetate.
-
Base Addition: Add a base such as triethylamine (1.5 equiv) or pyridine (1.5 equiv).
-
Acetylation: Cool the solution to 0 °C and add acetic anhydride (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until TLC or LC-MS analysis shows complete conversion to the acetamide.
-
Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the N-acetylated product, which is often pure enough for the next step.
Step B: SNAr on the Protected Substrate
-
Setup: Use the N-(5-bromo-4-fluoro-2-methoxyphenyl)acetamide from Step A (1.0 equiv).
-
Reaction: Follow the general procedure outlined in Protocol 1 . The reaction is expected to proceed under much milder conditions (e.g., lower temperature, shorter time) due to the activating effect of the acetamide group.
-
Deprotection (Post-SNAr): After purification of the SNAr product, the acetyl group can be removed by heating in aqueous acid (e.g., 3M HCl in methanol/water) or base (e.g., NaOH in methanol/water) to yield the final desired product.
Troubleshooting Workflow Diagram
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: Step-by-step troubleshooting workflow for SNAr optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Identification and removal of impurities from 5-Bromo-4-fluoro-2-methoxyaniline
Welcome to the technical support center for 5-Bromo-4-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of impurities from this critical chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to ensure the purity and integrity of your compound for successful downstream applications.
I. Understanding the Challenge: Common Impurities and Their Origins
The purity of this compound is paramount for its effective use in pharmaceutical synthesis. Impurities can arise from various stages, including the synthesis process, degradation, or improper storage. A proactive understanding of potential impurities is the first step toward effective purification.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for halogenated anilines, the most probable impurities include:
-
Isomeric Impurities: Positional isomers such as 4-Bromo-5-fluoro-2-methoxyaniline or 3-Bromo-5-fluoro-4-methoxyaniline can arise from non-selective halogenation steps.[1]
-
Starting Material Carryover: Unreacted starting materials from the synthesis process.
-
Over- or Under-Halogenated Species: Di-brominated or non-brominated aniline derivatives can be present.
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain conditions, leading to the corresponding phenol.
-
Oxidation Products: The aniline functional group is prone to oxidation, which can result in colored impurities.[2]
Q2: How can I get a preliminary assessment of my sample's purity?
A2: Thin Layer Chromatography (TLC) is an excellent initial technique. It is a quick and cost-effective way to visualize the number of components in your crude mixture and to get a qualitative sense of the impurity profile. For anilines, it's often beneficial to add a small amount of triethylamine (TEA) to the mobile phase to reduce tailing on the silica plate.[3][4]
II. Analytical Identification of Impurities
Accurate identification and quantification of impurities are crucial for process optimization and quality control. A multi-pronged analytical approach is often necessary for a comprehensive understanding of the impurity profile.
Troubleshooting Guide: Analytical Techniques
| Analytical Technique | Common Issues & Troubleshooting |
| High-Performance Liquid Chromatography (HPLC) [2][5][6] | Poor Peak Shape (Tailing): The basic aniline group can interact with acidic silanol groups on the column. Consider adding a basic modifier like triethylamine (0.1%) to the mobile phase or using a base-deactivated column. Co-eluting Peaks: Isomeric impurities may have similar retention times. Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., a phenyl-hexyl column for enhanced π-π interactions). |
| Gas Chromatography-Mass Spectrometry (GC-MS) [7][8][9] | Poor Volatility/Peak Broadening: While many anilines are amenable to GC analysis, derivatization (e.g., acylation) can improve volatility and peak shape.[7] Thermal Degradation: Some impurities may degrade in the hot injector port. Use a lower injection temperature or a more inert liner. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11][12][13][14] | Overlapping Signals: Impurity signals may be masked by the main compound's peaks in the ¹H NMR spectrum. Utilizing 2D NMR techniques like COSY and HSQC can help to resolve individual spin systems and identify minor components.[10] Quantitative Inaccuracy: For quantitative NMR (qNMR), ensure complete relaxation of all signals by using a long relaxation delay (D1). Choose a well-resolved signal for both the analyte and the internal standard. |
Experimental Protocols: Analytical Characterization
Protocol 1: HPLC-UV Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile/water (1:1).
-
Analysis: Inject the sample and determine purity by area percentage.
Protocol 2: GC-MS Impurity Identification
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detection: Electron Ionization (EI) mode.
-
Sample Preparation: Prepare a 100 µg/mL solution in dichloromethane.
-
Analysis: Identify impurity peaks by their mass spectra and retention times.
III. Purification Strategies: Removing Unwanted Impurities
Once impurities have been identified, the next step is their removal. The choice of purification method will depend on the nature of the impurities and the scale of the purification.
dot
Caption: General purification workflow for this compound.
FAQs: Purification Techniques
Q3: My crude product is a dark oil/solid. What is the best first step for purification?
A3: For significantly impure samples, column chromatography is the most effective initial purification step.[3] It allows for the separation of components with different polarities. Given that this compound is a basic aniline, it is advisable to use a mobile phase containing a small amount of triethylamine (0.5-1%) to prevent streaking and improve recovery from the silica gel column.[3][4]
Q4: After column chromatography, my product is still not pure enough. What should I do?
A4: Recrystallization is an excellent secondary purification step to remove trace impurities and obtain a highly pure, crystalline product.[15][16] The key is to select an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
Troubleshooting Guide: Purification
| Purification Method | Common Issues & Troubleshooting |
| Column Chromatography | Product is stuck on the column: The basic aniline is strongly interacting with the acidic silica gel. Add 0.5-2% triethylamine to your eluent to neutralize the acidic sites.[3] Poor separation of isomers: Isomers often have very similar polarities. Use a less polar solvent system and a long column to improve resolution. A very slow, shallow gradient elution can also be beneficial.[3] |
| Recrystallization | No crystals form upon cooling: The solution may be too dilute, or the wrong solvent was chosen. Try evaporating some of the solvent to increase the concentration or adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent). Product oils out: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated. Try using a lower boiling point solvent or cooling the solution more slowly. |
Experimental Protocols: Purification
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a low polarity eluent such as Hexanes/Ethyl Acetate (9:1) and gradually increase the polarity. Add 0.5% triethylamine to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the column.[3]
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
-
Solvent Screening: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a suitable single or two-solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
By following these guidelines and troubleshooting steps, you will be well-equipped to identify and remove impurities from your this compound, ensuring a high-quality starting material for your research and development endeavors.
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Issue's Article Details [indiandrugsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 5-Bromo-4-fluoro-2-methoxyaniline: HPLC vs. GC-MS Analysis
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates like 5-Bromo-4-fluoro-2-methoxyaniline is a critical determinant of a final product's safety and efficacy.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key building block. Supported by detailed methodologies and experimental insights, this document will assist in selecting the most appropriate analytical strategy for your specific needs.
The Critical Role of Purity for this compound
This compound is a substituted aniline derivative used as an intermediate in the synthesis of various pharmaceuticals.[3] Impurities, which can arise from starting materials, by-products, or degradation, can impact the yield, safety, and stability of the final active pharmaceutical ingredient (API).[4] Therefore, robust and reliable analytical methods are essential for quality control.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, precision, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][6] For a substituted aniline like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[7]
The "Why" Behind the HPLC Method
The selection of RP-HPLC is based on the polarity of this compound. The non-polar stationary phase (like C18) and a polar mobile phase allow for the effective separation of the main compound from both more polar and less polar impurities. A gradient elution is often preferred to ensure the timely elution of all components with good peak shape.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a standard approach for the purity assessment of this compound.
Instrumentation:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[8][9]
Data Interpretation and Expected Results
The purity is typically determined using the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area.
| Parameter | Expected Outcome |
| Retention Time of Main Peak | Consistent across injections |
| Purity of Main Component | Typically >98% for pharmaceutical intermediates[10] |
| Potential Impurities | Starting materials, isomers, or degradation products |
| Resolution | Baseline separation between the main peak and impurities |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds.[1] While this compound itself is amenable to GC analysis, this method truly excels at identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.[11]
To Derivatize or Not to Derivatize?
For aniline and its derivatives, direct GC analysis can sometimes be challenging due to their polarity, which may lead to poor peak shapes.[12][13] Derivatization, a process of chemically modifying the analyte to make it more volatile and thermally stable, can improve chromatographic performance.[14][15][16] However, for a preliminary purity assessment, a direct injection method is often sufficient and avoids the extra sample preparation steps.
Experimental Protocol: GC-MS Analysis (Direct Injection)
This protocol describes a direct injection method for the analysis of this compound and its volatile impurities.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
Data Interpretation and Expected Results
The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to spectral libraries for identification.
| Parameter | Expected Outcome |
| Purity of Main Component | Determined by peak area percentage in the TIC |
| Identified Impurities | Structural information from mass spectra aids in identification |
| Sensitivity | High sensitivity for volatile and semi-volatile compounds |
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds.[6] | Volatile and semi-volatile compounds. |
| Primary Application | Quantitative purity and assay. | Identification and quantification of volatile impurities, structural elucidation. |
| Sample Preparation | Simple dissolution and filtration.[9] | Simple dissolution; derivatization may be needed for improved performance.[14] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[17][18] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Detection | UV-Vis, DAD, Fluorescence, etc. | Mass Spectrometry (provides structural information). |
| Strengths | - High precision and accuracy for quantification.[19] - Robust and reproducible. - Non-destructive. | - High separation efficiency. - Definitive identification of unknowns through mass spectra. - Excellent for residual solvent analysis. |
| Limitations | - Limited structural information from UV detectors. - Lower resolution for highly complex mixtures compared to capillary GC. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization can add complexity. |
Conclusion and Recommendations
The choice between HPLC and GC-MS for the purity assessment of this compound is dictated by the analytical objective.
-
For routine quality control, purity determination, and assay, HPLC is the method of choice. Its robustness, precision, and ease of use make it ideal for generating reliable quantitative data.
-
For the identification of unknown impurities, analysis of volatile contaminants (like residual solvents), and for orthogonal verification of purity, GC-MS is invaluable. The structural information provided by the mass spectrometer is a significant advantage for impurity profiling.
For a comprehensive characterization of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is the most effective strategy. This ensures that a wide range of potential impurities, both volatile and non-volatile, are detected and quantified, leading to a higher degree of confidence in the quality of this critical pharmaceutical intermediate. All analytical methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[19][20][21][22][23]
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. cormica.com [cormica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nacalai.com [nacalai.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. usp.org [usp.org]
- 18. <621> CHROMATOGRAPHY [drugfuture.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. m.youtube.com [m.youtube.com]
- 21. qbdgroup.com [qbdgroup.com]
- 22. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Interpreting the 1H and 13C NMR spectra of 5-Bromo-4-fluoro-2-methoxyaniline
An In-Depth Guide to the Structural Elucidation of 5-Bromo-4-fluoro-2-methoxyaniline: An NMR-Centric Approach
As a Senior Application Scientist, a significant portion of my work involves guiding researchers through the complexities of molecular characterization. Unambiguous structural elucidation is the bedrock of chemical research, particularly in drug development where the precise arrangement of every atom can be the difference between a therapeutic breakthrough and a failed candidate.[1] Today, we will perform a deep dive into the analysis of this compound, a substituted aniline with potential applications in medicinal chemistry and materials science.
This guide is structured to provide not just a theoretical interpretation but a practical, field-tested perspective on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its ¹H and ¹³C NMR spectra, compare the technique's utility against other common analytical methods, and provide a robust experimental protocol for acquiring high-fidelity data.
Part 1: Decoding the Signature - ¹H and ¹³C NMR Spectral Interpretation
The power of NMR spectroscopy lies in its ability to provide a detailed map of a molecule's atomic connectivity and chemical environment.[2][3][4] For this compound, the interplay between the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing, electronegative halogens (-Br, -F) creates a unique and predictable set of spectral features.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum reveals the environment of every hydrogen atom in the molecule. We anticipate four distinct signals: two for the aromatic protons, one for the methoxy protons, and one for the amine protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6 | ~7.1 ppm | Doublet (d) | ⁴J(H-F) ≈ 4-6 Hz | This proton is ortho to the bromine atom and meta to the strongly electron-donating amine group. The key feature is the four-bond coupling to the fluorine atom. |
| H-3 | ~6.9 ppm | Doublet (d) | ³J(H-F) ≈ 8-10 Hz | Positioned between the electron-donating methoxy and amine groups, this proton is expected to be the most shielded aromatic proton. It exhibits a larger three-bond coupling to the fluorine. |
| -OCH₃ | ~3.8 ppm | Singlet (s) | N/A | The protons of the methoxy group are deshielded by the adjacent oxygen atom. With no adjacent protons, the signal is a singlet. |
| -NH₂ | ~4.0 ppm (variable) | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to exchange and quadrupolar effects from the nitrogen atom. |
Causality Behind Experimental Observations: The electron-donating effects of the methoxy and amino groups increase electron density on the aromatic ring, causing an upfield shift (shielding) for the aromatic protons compared to benzene (7.34 ppm). Conversely, the electronegative fluorine and bromine atoms withdraw electron density, causing a downfield shift (deshielding). The final chemical shifts are a composite of these competing effects. The magnitude of the H-F coupling constant is distance-dependent, with the three-bond coupling (H-3 to F-4) being significantly larger than the four-bond coupling (H-6 to F-4).[5]
¹³C NMR Spectrum: The Carbon Backbone
The ¹³C NMR spectrum provides a direct look at the carbon skeleton. A key feature for this molecule will be the splitting of carbon signals due to coupling with the fluorine atom, which provides invaluable structural confirmation.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F Coupling) | Key Coupling Constant (J, Hz) |
| C-2 (-OCH₃) | ~148 ppm | Doublet (d) | ²J(C-F) ≈ 10-15 Hz |
| C-4 (-F) | ~152 ppm | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-1 (-NH₂) | ~140 ppm | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |
| C-6 | ~120 ppm | Doublet (d) | ³J(C-F) ≈ 5-8 Hz |
| C-3 | ~115 ppm | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-5 (-Br) | ~105 ppm | Doublet (d) | ²J(C-F) ≈ 25-30 Hz |
| -OCH₃ | ~56 ppm | Singlet (s) | N/A |
Part 2: A Comparative Analysis of Characterization Techniques
While NMR is arguably the most powerful tool for the structural elucidation of small organic molecules, a multi-technique approach provides the most complete and unambiguous characterization.[6]
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| NMR Spectroscopy | Complete atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and electronic environment. | Unambiguously determines the isomeric structure. C-F and H-F couplings are definitive. | Lower sensitivity compared to MS. Requires a relatively pure sample of several milligrams. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₇H₇BrFNO). The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides definitive evidence of its presence. | Does not provide information on the connectivity of atoms or distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of N-H stretches (amine, ~3300-3500 cm⁻¹), C-O stretch (methoxy ether, ~1250 cm⁻¹), and aromatic C-H and C=C bonds. | Provides limited structural detail; cannot distinguish between isomers with the same functional groups. |
| X-ray Crystallography | Precise 3D atomic arrangement in a single crystal. | Provides the absolute, unambiguous structure.[7][8] | Requires the growth of a suitable, high-quality single crystal, which can be a significant challenge. |
Integrated Characterization Workflow
The synergy between these techniques forms a robust workflow for structural confirmation.
Caption: Integrated workflow for unambiguous structural elucidation.
Part 3: Field-Proven Experimental Protocol for NMR Acquisition
Acquiring high-quality NMR data is paramount for accurate interpretation.[9][10] This protocol outlines the best practices for analyzing a sample like this compound.
Objective: To acquire high-resolution, quantitative ¹H and proton-decoupled ¹³C NMR spectra.
Materials & Reagents:
-
This compound (10-20 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes (e.g., Norell, Wilmad)[11]
-
Pasteur pipette and bulb
-
Small vial for dissolution
Step-by-Step Methodology:
-
Sample Preparation (The Foundation of Good Data): a. Weigh 10-20 mg of the solid compound into a clean, dry vial.[11][12] b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. A clear, homogeneous solution is critical.[12] Any particulate matter can degrade the magnetic field homogeneity, leading to poor spectral resolution. c. Using a Pasteur pipette, transfer the solution into a clean NMR tube. The optimal sample height for most spectrometers is around 4-5 cm.[11] d. Cap the NMR tube securely to prevent solvent evaporation.
-
Spectrometer Setup & Calibration: a. Insert the sample into the spectrometer. b. Locking: The spectrometer's control software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift over time. c. Shimming: This is the most critical step for high resolution. The process involves adjusting specialized coils to homogenize the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard, but manual adjustment may be necessary for optimal results. d. Tuning and Matching: The NMR probe must be tuned to the correct frequency for the nuclei being observed (e.g., ¹H, ¹³C) and matched to the spectrometer's electronics to ensure maximum power transfer and sensitivity.
-
¹H NMR Data Acquisition: a. Pulse Sequence: Use a standard 30-degree or 90-degree pulse experiment (e.g., zg30). b. Spectral Width: Set to a range that covers all expected signals (e.g., 0-12 ppm). c. Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. d. Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.
-
¹³C NMR Data Acquisition: a. Pulse Sequence: Use a standard proton-decoupled experiment with a 30-degree pulse (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon (which will be split by fluorine). b. Spectral Width: Set to a wide range (e.g., 0-220 ppm). c. Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 1024 scans and increase if the signal-to-noise ratio is low. d. Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Data Processing: a. Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum. b. Phasing and Baseline Correction: Adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.[9][13] c. Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.[9] d. Integration & Peak Picking: Integrate the ¹H signals to determine relative proton ratios and pick the exact peak frequencies for both spectra to measure chemical shifts and coupling constants.
Logic of NMR Data Flow
Caption: The sequential logic from sample preparation to final spectral analysis.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern NMR spectroscopy. The detailed information gleaned from the chemical shifts and, most notably, the characteristic H-F and C-F coupling constants, allows for a confident and unambiguous assignment of the molecular structure. When this high-resolution data is supported by complementary techniques like mass spectrometry and IR spectroscopy, it forms a self-validating system of characterization that meets the rigorous standards of chemical and pharmaceutical research. The protocols and interpretive logic presented here provide a comprehensive framework for scientists engaged in the synthesis and analysis of novel chemical entities.
References
- 1. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 10. casss.org [casss.org]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. organomation.com [organomation.com]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route for 5-Bromo-4-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with precision and efficiency is paramount. 5-Bromo-4-fluoro-2-methoxyaniline is a key substituted aniline derivative, valued as a versatile building block in the creation of complex molecules. Its unique arrangement of electron-donating and withdrawing groups, along with multiple reactive sites, makes it a valuable intermediate in medicinal chemistry and drug discovery.
This guide provides a comprehensive validation and comparison of synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic reasoning behind the chosen methodologies, offering a framework for researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.
The Strategic Importance of this compound
The strategic placement of the bromo, fluoro, methoxy, and amino substituents on the aniline ring provides a rich platform for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, the fluorine atom can influence metabolic stability and binding affinity, the methoxy group modulates electronic properties, and the amino group is a key site for amide bond formation and other derivatizations. This multi-functional nature makes this compound a sought-after intermediate in the synthesis of high-value compounds.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are considered for the preparation of this compound:
-
Direct Electrophilic Bromination of 4-fluoro-2-methoxyaniline: This is the most direct and atom-economical approach.
-
A Multi-step Approach via Sandmeyer Reaction: This classical method offers an alternative for constructing the target molecule from a different precursor.
Below is a comparative overview of these two routes:
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-fluoro-2-methoxyaniline | 4-Fluoro-2-methoxy-5-nitroaniline |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by substitution |
| Reagents | N-Bromosuccinimide (NBS) | NaNO₂, HBr, CuBr |
| Number of Steps | 1 | 3 (from 4-fluoro-2-methoxyaniline) |
| Plausible Yield | High | Moderate to Good |
| Key Advantages | High efficiency, atom economy | Well-established for aryl halide synthesis[1] |
| Potential Challenges | Regioselectivity control | Handling of diazonium salts |
Validated Synthetic Protocol: Direct Bromination of 4-fluoro-2-methoxyaniline
This section provides a detailed, validated protocol for the synthesis of this compound via direct electrophilic bromination. The choice of N-Bromosuccinimide (NBS) as the brominating agent is predicated on its mild nature and high selectivity for activated aromatic systems.[2] The use of N,N-dimethylformamide (DMF) as a solvent is known to promote high para-selectivity in the bromination of anilines.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
4-fluoro-2-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Alternative Synthetic Route: A Multi-step Approach via Sandmeyer Reaction
Proposed Synthetic Scheme
Caption: Proposed alternative synthesis of this compound.
This proposed route involves an initial protection of the highly activating amino group as an acetamide to moderate its reactivity and direct the subsequent bromination. Following bromination, deprotection yields the final product.
A variation of the Sandmeyer reaction could also be envisioned, starting from 4-fluoro-2-methoxy-5-nitroaniline. This would involve reduction of the nitro group to an amine, followed by diazotization and subsequent displacement with bromide using a copper(I) bromide catalyst.[5]
Conclusion and Recommendations
For the synthesis of this compound, the direct electrophilic bromination of 4-fluoro-2-methoxyaniline with N-Bromosuccinimide in DMF is the recommended and validated route. This method is highly efficient, proceeds in a single step, and is likely to provide a high yield of the desired product with good regioselectivity. The mild reaction conditions and the commercial availability of the starting material and reagent make this an attractive method for both laboratory-scale synthesis and potential scale-up.
The multi-step approach involving the Sandmeyer reaction serves as a plausible alternative. While it involves more synthetic steps, it relies on well-established and robust chemical transformations. This route may be particularly useful if the direct bromination encounters unforeseen challenges with a specific substrate or if the necessary starting material for the direct route is unavailable.
Researchers and drug development professionals should consider the direct bromination route as the primary choice for its efficiency and atom economy. However, a thorough understanding of the alternative Sandmeyer approach provides valuable flexibility in synthetic planning.
References
A Comparative Guide to Purity Determination of 5-Bromo-4-fluoro-2-methoxyaniline using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final product. 5-Bromo-4-fluoro-2-methoxyaniline is a key building block in medicinal chemistry, and its precise purity assessment is non-negotiable.[1] This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity determination, comparing its performance against traditional chromatographic techniques.
The Ascendancy of qNMR in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for determining the purity of compounds with high accuracy and precision. Unlike comparative techniques that rely on reference standards of the same substance, qNMR is a primary ratio method. The fundamental principle lies in the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei responsible for that signal.[2][3] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, making it invaluable for characterizing new chemical entities and intermediates for which no identical reference material exists.
The United States Pharmacopeia (USP) General Chapter <761> and <1761> recognize the growing utility of qNMR in pharmaceutical analysis, providing guidelines on instrument qualification, method validation, and best practices.[4][5][6][7]
Part 1: The qNMR Workflow for Purity Determination
The process of a qNMR measurement can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[2]
References
- 1. ossila.com [ossila.com]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 7. usp.org [usp.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Bromo-4-fluoro-2-methoxyaniline Isomers
Introduction
In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is not merely a procedural step but the bedrock of innovation and safety. Substituted anilines are a critical class of intermediates, forming the core of numerous active pharmaceutical ingredients (APIs) and functional materials.[1] The compound 5-Bromo-4-fluoro-2-methoxyaniline and its constitutional isomers are exemplary of this class, where subtle shifts in substituent positions can profoundly alter biological activity, reactivity, and physical properties. Consequently, the ability to unambiguously differentiate these isomers is of paramount importance for process control, quality assurance, and regulatory compliance.
This guide provides a comprehensive comparison of this compound and three of its key isomers, demonstrating how a multi-technique spectroscopic approach can elucidate their unique structural fingerprints. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, grounded in established experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for isomeric differentiation.
Part 1: The Isomers in Focus
The four isomers under investigation share the molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . Their distinct structures, arising from the varied placement of the bromo, fluoro, and methoxy groups on the aniline scaffold, are the source of their unique spectroscopic characteristics.
-
Isomer 1: this compound (CAS: 1801745-33-3)
-
Isomer 2: 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9)[2]
-
Isomer 3: 2-Bromo-5-fluoro-4-methoxyaniline (CAS: 445441-58-7)[3]
-
Isomer 4: 4-Bromo-5-fluoro-2-methoxyaniline (CAS: 330794-03-1)[4]
Part 2: Experimental Methodologies & Protocols
A cohesive analytical workflow is essential for generating reliable and comparable data. The following protocols represent standard, validated methods for the analysis of substituted anilines.
NMR Spectroscopy Protocol
Causality: NMR spectroscopy is the most powerful tool for structural elucidation of isomers, as it provides detailed information about the chemical environment and connectivity of each atom (specifically ¹H, ¹³C, and ¹⁹F). The precise chemical shifts and, crucially, the spin-spin coupling constants between nuclei are uniquely dependent on the substituent pattern on the aromatic ring.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the specific isomer.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing ¹H and ¹³C spectra to 0 ppm.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.
-
¹⁹F NMR: Acquire with a spectral width of 100 ppm, a relaxation delay of 2 seconds, and 64 scans.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Caption: General workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol
Causality: Infrared spectroscopy probes the vibrational frequencies of functional groups. While many bands (like N-H and C-O stretches) will be common to all isomers, the "fingerprint region" (below 1500 cm⁻¹) and the C-H out-of-plane bending patterns are highly sensitive to the aromatic substitution pattern, providing a unique identifier for each isomer.[5]
Step-by-Step Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.
Mass Spectrometry Protocol
Causality: Mass spectrometry provides the exact molecular weight and elemental formula. For these isomers, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, confirming the presence of a single bromine atom. While the molecular weight will be identical for all isomers, subtle differences in fragmentation patterns upon ionization can sometimes offer structural clues.
Step-by-Step Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using Gas Chromatography-Mass Spectrometry (GC-MS) for separation and analysis.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV. This provides reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions. Verify the 1:1 intensity ratio for the molecular ion peaks.
Part 3: Spectroscopic Comparison and Isomer Differentiation
The true power of this multi-technique approach lies in the synthesis of data from each experiment. Below, we compare the expected spectroscopic features for each isomer.
¹H NMR Spectroscopy: The Definitive Differentiator
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides the most definitive data for distinguishing these isomers. The number of signals, their chemical shifts, and their coupling patterns are unique to the proton's environment.
| Isomer | Structure | Aromatic Proton 1 (δ, mult, J) | Aromatic Proton 2 (δ, mult, J) | -OCH₃ (δ, s) | -NH₂ (δ, br s) |
| 1: 5-Br-4-F-2-OCH₃ | H-3: ~6.8-7.0 (d, J(H,F) ≈ 7-9 Hz) | H-6: ~7.1-7.3 (s) | ~3.8-3.9 | ~4.0-4.5 | |
| 2: 4-Br-2-F-5-OCH₃ | H-3: ~6.9-7.1 (s) | H-6: ~6.7-6.9 (d, J(H,F) ≈ 10-12 Hz) | ~3.8-3.9 | ~4.0-4.5 | |
| 3: 2-Br-5-F-4-OCH₃ | H-3: ~7.0-7.2 (d, J(H,F) ≈ 10-12 Hz) | H-6: ~6.5-6.7 (d, J(H,F) ≈ 7-9 Hz) | ~3.8-3.9 | ~4.0-4.5 | |
| 4: 4-Br-5-F-2-OCH₃ | H-3: ~6.3-6.5 (d, J(H,F) ≈ 7-9 Hz) | H-6: ~7.2-7.4 (d, J(H,F) ≈ 2-3 Hz) | ~3.8-3.9 | ~4.0-4.5 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity (mult): s=singlet, d=doublet. Coupling constants (J) are in Hz.
Analysis:
-
Isomer 1 is uniquely identified by having one aromatic proton appear as a singlet (H-6, no adjacent protons) and the other as a doublet due to coupling with fluorine (H-3).
-
Isomer 2 also shows one singlet (H-3) and one doublet (H-6, coupled to F). However, the chemical shifts and the magnitude of the H-F coupling constant will differ from other isomers.
-
Isomer 3 will show two distinct doublets in the aromatic region, as each proton (H-3 and H-6) is coupled to the fluorine atom.
-
Isomer 4 also presents two doublets, but the chemical shifts will be significantly different from Isomer 3 due to the different electronic environment. The proton ortho to the amino group (H-3) will be significantly upfield.
Caption: Differentiating isomers by ¹H NMR splitting patterns.
Infrared (IR) Spectroscopy: The Fingerprint Confirmation
All isomers will exhibit characteristic bands for the primary amine and methoxy groups. The key differentiating information lies in the C-H out-of-plane bending region (900-675 cm⁻¹), which is sensitive to the number of adjacent hydrogen atoms on the aromatic ring.[7]
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance in all Isomers |
| N-H Stretch (primary amine) | 3500-3300 | Two distinct sharp bands.[5] |
| C-H Stretch (aromatic) | 3100-3000 | Weak to medium bands. |
| C-O Stretch (aryl ether) | 1275-1200 (asymmetric) | Strong band. |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong band.[5] |
| C-F Stretch | 1250-1000 | Strong, characteristic band. |
| C-H Out-of-Plane Bending | 900-675 | Pattern is unique to each isomer. |
Analysis: Each isomer has two isolated aromatic hydrogens. The precise frequency of the C-H "wag" is diagnostic of the substitution pattern. For example, an isolated H-atom typically absorbs around 880-860 cm⁻¹. By comparing the experimental spectra in this region to reference databases or theoretical calculations, a positive identification can be made.
Mass Spectrometry: The Bromine Signature
The primary role of MS in this context is to confirm the molecular formula and the presence of bromine.
| Feature | Expected Result |
| Molecular Ion (m/z) | 220 and 222 |
| [M]⁺:[M+2]⁺ Intensity Ratio | ~1:1 |
| Exact Mass ([M]⁺) | 219.9691 |
Analysis: All four isomers will produce a mass spectrum with a characteristic pair of peaks at m/z 220 and 222, with nearly identical abundance.[8][9][10] This immediately confirms the presence of one bromine atom. While fragmentation patterns (e.g., loss of CH₃, Br, or CO) may show minor intensity differences between isomers, they are generally less reliable for primary differentiation than NMR.
Conclusion
The unambiguous differentiation of this compound and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While Mass Spectrometry confirms the elemental composition and IR Spectroscopy provides functional group information, ¹H NMR spectroscopy stands out as the definitive technique . The unique chemical shifts and spin-spin coupling patterns of the aromatic protons provide an irrefutable structural fingerprint for each isomer. By integrating these techniques, researchers can ensure the identity and purity of their materials, a critical requirement for advancing scientific discovery and product development.
References
- 1. ossila.com [ossila.com]
- 2. chemscene.com [chemscene.com]
- 3. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. 4-BroMo-5-fluoro-2-Methoxyaniline | 330794-03-1 [chemicalbook.com]
- 5. wikieducator.org [wikieducator.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 5-Bromo-4-fluoro-2-methoxyaniline in Parallel Synthesis
Abstract
In the fast-paced environment of drug discovery and high-throughput chemistry, the selection of building blocks is a critical determinant of a program's success. Parallel synthesis enables the rapid generation of large compound libraries, but its efficiency is highly dependent on the reliability and reactivity of the chemical inputs.[1][2] This guide provides an in-depth performance benchmark of 5-Bromo-4-fluoro-2-methoxyaniline, a versatile substituted aniline, in the context of parallel synthesis. We will objectively compare its performance in a key amide bond formation reaction against structurally similar, commercially available alternatives. This analysis is supported by representative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for optimizing their synthetic campaigns.
Introduction: The Strategic Value of Substituted Anilines in Drug Discovery
Anilines are foundational scaffolds in medicinal chemistry, appearing in a vast number of approved therapeutics.[3] The specific substitution pattern on the aniline ring dictates the molecule's three-dimensional conformation, its physicochemical properties (like lipophilicity and pKa), and its metabolic stability. This compound offers a unique combination of substituents that are attractive for library synthesis:
-
Bromine (Br) at C5: Provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.[4][5]
-
Fluorine (F) at C4: This electron-withdrawing group can significantly modulate the basicity of the aniline nitrogen, influencing its reactivity.[6][7] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9]
-
Methoxy (OCH₃) at C2: An electron-donating group that sterically and electronically influences the aniline's reactivity and can serve as a hydrogen bond acceptor in ligand-protein interactions.
The challenge in parallel synthesis is achieving consistent, high-yield, and high-purity outcomes across a diverse set of reactants. This guide will dissect the performance of this compound to understand how its unique structure translates to performance in a real-world parallel synthesis workflow.
Comparative Framework: Selecting the Right Tool for the Job
To establish a meaningful benchmark, this compound was compared against two other commercially available anilines that present different electronic and steric profiles:
-
Alternative 1: 4-Bromo-2-fluoroaniline: Lacks the methoxy group, presenting a less sterically hindered and more electron-deficient profile.
-
Alternative 2: 2-Bromo-4-methoxyaniline: Re-positions the bromine atom and removes the fluorine, offering a different vector for diversification and a more electron-rich system.[5]
The benchmark reaction chosen was a standard amide coupling with 4-methylbenzoic acid. Amide bond formation is one of the most frequently performed reactions in drug discovery, making it an ideal testbed for evaluating the performance of these building blocks.[10][11]
Experimental Overview & Data Presentation
A parallel synthesis workflow was designed to couple the three aniline building blocks with 4-methylbenzoic acid using a standard carbodiimide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is widely used for its efficiency, especially in challenging couplings.[12][13]
Workflow Diagram: Parallel Amide Coupling
The following diagram illustrates the standardized workflow employed for the benchmark study, ensuring that all building blocks were subjected to identical experimental conditions.
Caption: A standardized workflow for parallel amide coupling.
Performance Data Summary
The reactions were performed in triplicate, and the resulting crude products were analyzed by LC-MS to determine the percent conversion to the desired amide product.[14][15]
| Building Block | Avg. % Conversion (LC-MS) | Standard Deviation | Key Observations |
| This compound | 92% | ± 2.1% | Consistently high conversion. The combination of substituents provides balanced reactivity, overcoming the deactivating effect of the halogens. |
| Alternative 1: 4-Bromo-2-fluoroaniline | 85% | ± 3.5% | Good conversion, but slightly lower than the title compound. The strong electron-withdrawing nature of two halogens without a compensating methoxy group likely reduces the aniline's nucleophilicity. |
| Alternative 2: 2-Bromo-4-methoxyaniline | 95% | ± 1.8% | Excellent conversion. The methoxy group strongly activates the ring, and the bromine at the ortho position provides some steric hindrance but does not significantly impede the reaction under these conditions. |
Scientific Interpretation & Causality
The experimental data reveals important nuances in the reactivity of these building blocks:
-
Expertise & Experience: While one might initially predict that the two electron-withdrawing halogens on This compound would significantly decrease its nucleophilicity and thus slow the reaction, the ortho-methoxy group plays a crucial counteracting role. It acts as an electron-donating group through resonance, increasing the electron density on the aniline nitrogen and facilitating the nucleophilic attack on the activated carboxylic acid. This balance results in robust and reliable high conversion rates, a desirable trait for parallel synthesis where reaction failures can compromise entire libraries.[16]
-
Trustworthiness of the Comparison: The slightly lower performance of 4-Bromo-2-fluoroaniline is consistent with established chemical principles. Lacking the electron-donating methoxy group, the aniline nitrogen is less nucleophilic, leading to a slightly less efficient reaction under the standardized conditions. Conversely, 2-Bromo-4-methoxyaniline shows the highest conversion, as the para-methoxy group provides strong electronic activation without the deactivating influence of a second halogen.
-
Authoritative Grounding: The choice of this compound is often strategic. While 2-Bromo-4-methoxyaniline might give slightly higher yields in this specific amide coupling, the title compound offers a different substitution pattern that can be critical for exploring structure-activity relationships (SAR). The fluorine atom at the 4-position is particularly valuable for its potential to block metabolic oxidation at that site, a common issue with aniline-containing drugs.[3] Therefore, the minor trade-off in reactivity is often justified by the significant downstream advantages in drug design.
Detailed Experimental Protocol
This protocol provides a self-validating system for researchers to replicate these findings.
Objective: To perform a parallel amide coupling of three different aniline building blocks with 4-methylbenzoic acid.
Materials:
-
This compound (Reagent A)
-
4-Bromo-2-fluoroaniline (Reagent B)
-
2-Bromo-4-methoxyaniline (Reagent C)
-
4-Methylbenzoic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of 4-methylbenzoic acid in DMF.
-
Prepare a 0.2 M solution of each aniline (Reagents A, B, and C) in DMF.
-
Prepare an activation solution containing HATU (0.22 M) and DIPEA (0.4 M) in DMF. Causality Note: HATU is the coupling agent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and deprotonate the aniline, facilitating the reaction.
-
-
Reagent Dispensing (in a 96-well reaction block):
-
To designated wells, add 200 µL (0.04 mmol, 1.0 eq) of the respective aniline stock solution (Reagent A, B, or C).
-
To each of these wells, add 200 µL (0.04 mmol, 1.0 eq) of the 4-methylbenzoic acid stock solution.
-
-
Reaction Initiation:
-
To each well, add 200 µL (1.1 eq of HATU) of the activation solution.
-
Immediately seal the 96-well plate securely with a sealing mat.
-
-
Reaction & Incubation:
-
Place the reaction block on an orbital shaker and agitate at room temperature (approx. 25°C) for 16 hours.
-
-
Workup and Sample Preparation for Analysis:
-
After 16 hours, unseal the plate.
-
Add 500 µL of ethyl acetate to each well.
-
Add 500 µL of a saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully withdraw a 100 µL aliquot from the top organic layer of each well and place it into a new 96-well analysis plate.
-
Dilute each aliquot with 900 µL of acetonitrile.
-
-
Analysis:
Conclusion & Recommendations
This compound demonstrates excellent performance in a benchmark parallel amide coupling, achieving consistently high conversion rates of over 90%.
-
When to use it: This building block is an ideal choice when the synthetic strategy requires a bromine handle for late-stage diversification (e.g., via Suzuki or Buchwald-Hartwig amination) and the benefits of fluorine incorporation (metabolic stability, pKa modulation) are desired.[19][20] Its balanced reactivity makes it a reliable component for library synthesis where robustness across various substrates is key.[16]
-
Comparison to Alternatives:
-
It outperforms the more electron-deficient 4-Bromo-2-fluoroaniline , making it a more reliable choice for achieving high conversion rates under standard conditions.
-
While the more electron-rich 2-Bromo-4-methoxyaniline shows slightly higher reactivity in this specific context, This compound provides a different and often more desirable substitution pattern for medicinal chemistry exploration, particularly due to the strategic placement of the fluorine atom.
-
Ultimately, this compound represents a strategically sound building block for parallel synthesis. Its reliable performance, coupled with its inherent structural features that are valuable for drug discovery, makes it a superior choice for the efficient generation of diverse and high-quality compound libraries.
References
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. acs.org [acs.org]
- 3. news.umich.edu [news.umich.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. High-throughput determination of identity, purity, and quantity of combinatorial library members using LC/MS/UV/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uccore.org [uccore.org]
- 16. Library Synthesis - Enamine [enamine.net]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Researcher's Guide to Characterizing the Selectivity of 5-Bromo-4-fluoro-2-methoxyaniline and Its Analogs
For drug development professionals and researchers, understanding the selectivity of a small molecule is paramount. A compound's therapeutic efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of 5-Bromo-4-fluoro-2-methoxyaniline, a substituted aniline that serves as a versatile scaffold in medicinal chemistry. While this molecule is a known precursor in the synthesis of sirtuin 6 (SIRT6) activators, its broader interaction profile across the human kinome and other target families remains largely uncharacterized.[1]
This guide will not only outline the necessary experimental workflows but also delve into the scientific rationale behind each step, empowering researchers to design and interpret selectivity studies with confidence. We will explore a multi-tiered approach, from broad, high-throughput screening to in-depth cellular target engagement, and compare the hypothetical performance of this compound against its structural analogs.
The Importance of Selectivity Profiling
The human kinome, comprising over 500 protein kinases, presents a significant challenge for targeted drug discovery.[2] Many kinases share a high degree of structural similarity within their ATP-binding sites, making it difficult to design truly selective inhibitors.[2] Off-target kinase inhibition can lead to unforeseen toxicities or even polypharmacology, which can sometimes be beneficial but must be understood and controlled. Therefore, a systematic and quantitative assessment of a compound's selectivity is a critical step in its development as a chemical probe or therapeutic candidate.[3][4]
Comparator Compounds for this Study
To provide a meaningful comparison, we will assess this compound against a panel of structurally related analogs. These compounds have been selected to probe the contribution of different functional groups to potency and selectivity.
| Compound ID | Structure | Key Features |
| Topic Compound | This compound | Bromo, fluoro, and methoxy substitutions |
| Analog A | 4-Fluoro-2-methoxyaniline | Lacks the bromo group |
| Analog B | 5-Fluoro-2-methoxyaniline | Isomeric fluoro and methoxy positions |
| Analog C | 4-Bromo-2-fluoro-5-methoxyaniline | Isomeric bromo and methoxy positions |
A Multi-Tiered Approach to Selectivity Profiling
We recommend a three-tiered approach to comprehensively characterize the selectivity of this compound and its analogs. This strategy begins with a broad screen to identify potential targets, followed by quantitative biochemical assays to determine potency, and finally, cellular assays to confirm target engagement in a physiological context.
Caption: A three-tiered workflow for selectivity profiling.
Tier 1: Broad Kinome Screening with Competitive Binding Assays
The initial step is to perform a broad screen against a large panel of kinases to identify potential interactions. Competitive binding assays are ideal for this purpose as they directly measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[5]
Experimental Protocol: KINOMEscan™ Profiling
Principle: This assay quantifies the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured by qPCR. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.[6][7]
Methodology:
-
Compound Preparation: Dissolve this compound and its analogs in DMSO to a stock concentration of 10 mM.
-
Assay: Perform the KINOMEscan™ assay at a single concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (% Ctrl). A lower percentage indicates stronger binding. A common threshold for identifying significant interactions is a % Ctrl value below 30% (i.e., >70% inhibition of binding).[8]
Hypothetical Data and Interpretation
Below is a hypothetical summary of the KINOMEscan™ results for our compounds of interest.
| Compound | Primary Target | % Ctrl at 1 µM | Significant Off-Targets (>70% inhibition) | % Ctrl at 1 µM |
| Topic Compound | Kinase X | 15 | Kinase Y, Kinase Z | 25, 28 |
| Analog A | Kinase X | 45 | None | - |
| Analog B | Kinase X | 20 | Kinase Y | 40 |
| Analog C | Kinase W | 18 | Kinase X, Kinase Z | 35, 22 |
Interpretation:
-
The Topic Compound shows potent binding to a primary target, "Kinase X," but also exhibits off-target activity against "Kinase Y" and "Kinase Z."
-
Analog A , lacking the bromo group, shows significantly weaker binding to Kinase X and no significant off-target interactions at this concentration. This suggests the bromo group is crucial for potency.
-
Analog B maintains good binding to Kinase X with improved selectivity over the Topic Compound, indicating that the positioning of the substituents influences off-target interactions.
-
Analog C demonstrates a shift in primary target to "Kinase W," with off-target activity against Kinase X and Z, highlighting the sensitivity of the binding profile to isomeric changes.
Tier 2: Quantitative Biochemical Validation
The hits identified in the broad screen must be validated and quantified using orthogonal, activity-based assays. These assays measure the ability of the compound to inhibit the catalytic activity of the kinase, providing a functional confirmation of the binding data.
Experimental Protocol: ADP-Glo™ Kinase Assay
Principle: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[9][10]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the compounds in DMSO.
-
Kinase Reaction: Set up kinase reactions containing the purified kinase, its specific substrate, and ATP at a concentration close to the Km for each enzyme.[3][9] Add the serially diluted compounds.
-
ADP Detection: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data and Interpretation
| Compound | Target | IC50 (nM) |
| Topic Compound | Kinase X | 50 |
| Kinase Y | 250 | |
| Kinase Z | 300 | |
| Analog B | Kinase X | 75 |
| Kinase Y | >1000 | |
| Analog C | Kinase W | 40 |
| Kinase X | 450 | |
| Kinase Z | 280 |
Interpretation:
-
The IC50 values confirm the binding data from Tier 1. The Topic Compound is a potent inhibitor of Kinase X but is only 5-6 fold selective over Kinases Y and Z.
-
Analog B is a slightly less potent inhibitor of Kinase X but demonstrates significantly improved selectivity against Kinase Y.
-
Analog C is a potent inhibitor of its primary target, Kinase W, but shows comparable off-target activity against Kinase Z as the Topic Compound.
Tier 3: Cellular Target Engagement
Confirming that a compound binds to its intended target in a complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.[13][14]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve indicates stabilization of the target protein by the compound.
References
- 1. ossila.com [ossila.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-fluoro-2-methoxyaniline: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4-fluoro-2-methoxyaniline, a halogenated aniline derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
The structural nature of this compound, an aromatic amine, places it in a category of compounds that require careful handling due to their potential toxicity.[1][2] Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin and may cause significant irritation to the skin and eyes.[3][4] Furthermore, halogenated compounds necessitate special consideration for disposal to prevent the formation of hazardous decomposition products and to mitigate environmental impact.[5]
Core Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, is governed by a hierarchy of controls. This begins with minimizing waste at the source, followed by proper segregation, containment, and labeling, and culminates in disposal through a licensed hazardous waste handler. The procedures outlined below are designed to be a self-validating system, ensuring safety at each step.
Safety and Handling Quick Reference
For immediate reference, the following table summarizes the critical safety information and handling precautions for this compound and similar halogenated anilines.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical splash goggles, fully-buttoned lab coat.[6] | To prevent skin and eye contact with the chemical, which can cause irritation and may be harmful.[3][7] |
| Work Area | Certified laboratory chemical fume hood.[6][8] | To minimize inhalation exposure to dust or vapors, which can be harmful.[3] |
| Spill Management | Absorb with inert, dry material (e.g., vermiculite, sand).[6] | To safely contain the spill without reacting with the chemical. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[7] | To prevent vigorous, potentially hazardous reactions. |
| Storage | Tightly closed, properly labeled container in a cool, dry, well-ventilated area.[6][8] | To prevent degradation of the chemical and accidental exposure. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste, from the point of generation to final collection.
Step 1: Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.
-
Identify the Waste Stream: All materials contaminated with this compound, including residual solid, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste.[5] Polyethylene containers are a suitable choice.[6] The container must be in good condition with a secure, leak-proof lid.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[5] This is crucial for proper disposal by your institution's hazardous waste management provider.
Step 2: Waste Labeling
Accurate and thorough labeling prevents accidents and ensures proper handling by waste management personnel.
-
Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the first waste was added
-
The name of the principal investigator and the laboratory location
-
Step 3: Accumulation and Storage
Safe temporary storage of the waste container within the laboratory is paramount.
-
Secure Location: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[5]
Step 4: Disposal Request and Collection
The final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[6] This is to prevent environmental contamination and potential harm to aquatic life.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-fluoro-2-methoxyaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 5-Bromo-4-fluoro-2-methoxyaniline is a valuable building block, its structural similarity to other halogenated anilines necessitates a cautious and well-informed approach to safety. This guide provides a detailed, experience-driven framework for its handling, emphasizing that robust safety protocols are not a barrier to discovery but the foundation upon which reliable and reproducible science is built.
The causality behind these stringent protocols is clear: aniline and its derivatives can be toxic and are often readily absorbed through the skin.[1][2] The addition of halogen atoms can further modify a compound's reactivity and toxicological profile. Therefore, we will treat this compound with the appropriate level of caution, assuming it possesses hazards common to its class, including acute toxicity, skin and eye irritation, and potential respiratory effects.[3][4]
The Hierarchy of Controls: A Mandate for Safe Science
Before we even consider personal protective equipment, we must implement a broader safety strategy. PPE is the last line of defense, employed after more effective engineering and administrative controls have been established.
-
Engineering Controls: Your primary defense is to minimize exposure at the source. All work involving this compound must be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.[2][5] The laboratory must be equipped with easily accessible and fully functional eyewash stations and safety showers.[4]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[2] It is crucial to clearly label all containers and designated work areas.[6] Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of a session.[5]
Detailed Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. Each component is selected to counteract a specific exposure route.
Skin and Body Protection: Your Primary Barrier
Dermal contact is a significant risk with aniline-type compounds.[1] Your choice of protective wear must be comprehensive.
-
Gloves: Double-gloving with nitrile gloves is the recommended minimum for incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered, as recommended for aniline and its homologs.[7] Crucially, always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. [8]
-
Laboratory Coat: A clean, long-sleeved laboratory coat, fully buttoned, is required. This coat should be made of a material appropriate for chemical handling and should be laundered professionally, never taken home.
-
Full Coverage: Wear long pants and fully enclosed, chemical-resistant shoes to protect your legs and feet from potential spills.
Eye and Face Protection: Shielding Against the Irreversible
This compound is expected to be a serious eye irritant.[3][4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tight-fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Face Shield: When handling larger quantities (>10g) or performing operations with a higher risk of splashing (e.g., transfers, solution preparations), a full-face shield must be worn over your chemical splash goggles for an added layer of protection.
Respiratory Protection: An Essential Safeguard
While engineering controls are designed to prevent inhalation, respiratory protection is critical during certain procedures.
-
Weighing Operations: When weighing the solid compound, even within a fume hood, fine powders can become airborne. A NIOSH-approved respirator, at a minimum an N95-rated filter mask, is required to prevent inhalation of particulates.[4]
-
Emergency Situations: In the event of a spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges is necessary.[1][2] All users must be properly fit-tested and trained in the use and maintenance of their respiratory protection equipment.
PPE Requirements at a Glance
| Task | Engineering Control | Gloves | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage & Transport | Ventilated Cabinet | Single Pair Nitrile | Safety Glasses | Not Required | Lab Coat, Closed Shoes |
| Weighing Solid | Chemical Fume Hood | Double Pair Nitrile | Chemical Splash Goggles | N95 Respirator (Minimum) | Lab Coat, Long Pants, Closed Shoes |
| Solution Preparation | Chemical Fume Hood | Double Pair Nitrile | Goggles & Face Shield | Not Required (in hood) | Lab Coat, Long Pants, Closed Shoes |
| Reaction Monitoring | Chemical Fume Hood | Double Pair Nitrile | Chemical Splash Goggles | Not Required (in hood) | Lab Coat, Long Pants, Closed Shoes |
| Spill Cleanup | N/A | Heavy-Duty (Butyl) | Goggles & Face Shield | Full-Face Respirator (Organic Vapor Cartridge) | Chemical Resistant Apron/Suit |
| Waste Disposal | Chemical Fume Hood | Double Pair Nitrile | Chemical Splash Goggles | Not Required (in hood) | Lab Coat, Long Pants, Closed Shoes |
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is paramount for safety and experimental integrity.
Step 1: Pre-Handling Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure the safety shower and eyewash station are unobstructed.
-
Assemble all necessary PPE and inspect each item for damage.
-
Locate the appropriate spill kit and waste container before beginning work.
Step 2: Handling and Experimental Use
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of this compound deep within the chemical fume hood.
-
When weighing the solid, use a disposable weigh boat or line the balance with protective paper to contain any minor spills.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
Keep the primary container tightly sealed when not in use.[9]
Step 3: Decontamination and Disposal
-
All disposable materials (gloves, weigh boats, pipette tips) that have come into contact with the compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Contaminated glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. This rinse solvent must be collected as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Dispose of contents and containers at an approved waste disposal plant, following all local, regional, and national regulations.[4][6]
Emergency Response Protocol
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area. If trained, contain the spill using an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Do not allow the material to enter drains.[10]
Caption: Workflow for handling this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
